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Core Science & Biosynthesis

Foundational

safety data sheet (SDS) and toxicity of Isoquinoline, 5-bromo-3-chloro-8-fluoro-

An In-depth Technical Guide: Safety and Toxicological Assessment of Isoquinoline, 5-bromo-3-chloro-8-fluoro- Introduction The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Safety and Toxicological Assessment of Isoquinoline, 5-bromo-3-chloro-8-fluoro-

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The strategic placement of halogen atoms on this scaffold is a key tool for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. Isoquinoline, 5-bromo-3-chloro-8-fluoro- represents a novel chemical entity with potential applications in drug discovery and chemical biology.

This guide provides a comprehensive safety and toxicological assessment for researchers, scientists, and drug development professionals. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document employs a scientifically rigorous approach based on structural analogy. We will synthesize data from closely related halogenated isoquinolines to establish a robust framework for safe handling, hazard assessment, and preliminary toxicological evaluation. This methodology reflects standard industry practice for managing novel chemical entities where empirical data is not yet available, ensuring that safety and scientific integrity remain paramount.

Chemical Identity and Predicted Physicochemical Properties

Precise identification is the foundation of chemical safety. While experimental data for the target compound is scarce, its properties can be predicted based on its structure and data from similar compounds.

Identifier Value Source/Method
Chemical Name Isoquinoline, 5-bromo-3-chloro-8-fluoro-IUPAC Nomenclature
Synonyms 5-bromo-3-chloro-8-fluoro-1-azanaphthalene-
CAS Number Not assigned-
Molecular Formula C₉H₄BrClFNCalculated
Molecular Weight 260.49 g/mol Calculated
Predicted Boiling Point ~350-380 °CBased on analogs[1]
Predicted Appearance Off-white to yellow or brown solidBased on analogs[2]
Predicted Solubility Soluble in organic solvents (DMSO, DMF, Methanol); limited solubility in waterBased on analogs[2]
Storage Temperature Room Temperature, Inert atmosphereRecommended[1]

Inferred Hazard Identification and Classification

A formal hazard classification for Isoquinoline, 5-bromo-3-chloro-8-fluoro- has not been established. However, by analyzing the SDS of structurally similar halogenated isoquinolines, a presumptive hazard profile can be constructed. The consistent classification of analogs as irritants and potentially harmful substances necessitates a high degree of caution.

Presumptive GHS Hazard Classification:

Hazard Class GHS Category Signal Word Hazard Statement (Inferred) Rationale / Supporting Analogs
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed5-Bromo-8-fluoroisoquinoline, 8-Bromo-5-chloroquinoline[3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation5-Bromo-8-fluoroisoquinoline, 8-Bromo-2-chloro-7-fluoroquinoline[4]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation5-Bromo-8-fluoroisoquinoline, 8-Bromo-2-chloro-7-fluoroquinoline[4]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation5-Bromo-8-fluoroisoquinoline, 8-Bromo-2-chloro-7-fluoroquinoline[4]

Logical Framework for Hazard Assessment

The predicted hazards are not arbitrary; they are derived from the compound's constituent parts. The isoquinoline core itself can interact with biological systems, while the multiple halogen substituents significantly influence its reactivity and toxicity.

Hazard_Assessment A Isoquinoline, 5-bromo-3-chloro-8-fluoro- B Core Structure: Isoquinoline A->B C Substituents: -Br, -Cl, -F A->C D Potential for DNA Intercalation Metabolic Activation via N-oxidation B->D E Increased Lipophilicity Altered Metabolic Pathways Potential for Reactive Metabolites C->E F Inferred Biological Hazards D->F E->F G Skin & Eye Irritation (H315, H319) Respiratory Irritation (H335) Acute Oral Toxicity (H302) F->G First_Aid_Workflow cluster_routes Identify Route of Exposure Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest ActionSkin1 Remove Contaminated Clothing Skin->ActionSkin1 ActionEye1 Flush with Water (15+ min) Remove Contact Lenses Eye->ActionEye1 ActionInhale1 Move to Fresh Air Inhale->ActionInhale1 ActionIngest1 Rinse Mouth DO NOT Induce Vomiting Ingest->ActionIngest1 ActionSkin2 Wash with Soap & Water (15+ min) ActionSkin1->ActionSkin2 Medical Seek Medical Attention ActionSkin2->Medical ActionEye1->Medical Observe Monitor for Symptoms ActionInhale1->Observe ActionIngest1->Medical Observe->Medical if symptoms persist

Caption: First-aid decision workflow for exposure incidents.

Toxicological Profile and Experimental Assessment Strategy

While no specific toxicological studies exist for Isoquinoline, 5-bromo-3-chloro-8-fluoro-, its profile can be inferred from its structure and the known effects of related compounds. Halogenated aromatic compounds can pose toxicological risks, including potential for bioaccumulation, metabolic activation to reactive species, and off-target effects. [5]Therefore, a tiered experimental approach is essential to definitively characterize its toxicity.

Tiered Toxicity Testing Strategy

A progressive strategy, moving from computational predictions to cellular assays, is the most efficient and ethical way to assess the toxicity of a novel chemical entity.

Toxicity_Testing Tier1 Tier 1: In Silico Assessment Tier2 Tier 2: In Vitro Basal Cytotoxicity Tier1->Tier2 T1_methods QSAR Models DEREK, TOPKAT analysis (Predicts mutagenicity, carcinogenicity) Tier1->T1_methods Tier3 Tier 3: In Vitro Specific Toxicity Tier2->Tier3 T2_methods MTT / XTT / LDH Assays (Measures cell viability/death) Cell lines: HepG2 (liver), HEK293 (kidney) Tier2->T2_methods T3_methods Ames Test (Mutagenicity) Micronucleus Assay (Genotoxicity) hERG Assay (Cardiotoxicity) Tier3->T3_methods Outcome Comprehensive Toxicological Profile Tier3->Outcome

Caption: A tiered strategy for toxicological evaluation.

Experimental Protocol: MTT Assay for Basal Cytotoxicity

This protocol provides a self-validating system to assess the compound's effect on cell viability.

Objective: To determine the concentration of Isoquinoline, 5-bromo-3-chloro-8-fluoro- that reduces the viability of a cultured cell line (e.g., HepG2) by 50% (IC₅₀).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a 37°C, 5% CO₂ incubator until they reach ~80% confluency. The health and morphology of the cells are the first validation checkpoint.

  • Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Perform a serial dilution in culture media to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM). The vehicle control (0 µM) containing the highest percentage of DMSO used is a critical validation control.

  • Cell Treatment: Remove the old media from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells (perform in triplicate). Include wells with media only (blank) and cells with vehicle-only media (negative control). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. The reproducibility across triplicates serves as the final validation of the assay's execution.

Disposal Considerations

Waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste: Collect all waste material (unused compound, contaminated disposables) in a clearly labeled, sealed container for hazardous waste. [6][7]* Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash. [5][8]* Regulatory Compliance: All disposal practices must comply with local, state, and federal environmental regulations. [7]

Conclusion

Isoquinoline, 5-bromo-3-chloro-8-fluoro- is a novel compound that should be handled with a high degree of caution, consistent with an agent that is harmful if swallowed and a significant irritant to the skin, eyes, and respiratory system. The safety protocols and toxicological insights presented in this guide, derived from a systematic analysis of structural analogs, provide a foundational framework for its safe use in a research setting. This document should be used as a primary resource for conducting a formal risk assessment before any experimental work begins. The ultimate characterization of this compound's toxicological profile will require empirical validation through the tiered experimental strategy outlined herein.

References

  • Tokyo Chemical Industry. (2025, October 30). SAFETY DATA SHEET.

  • Combi-Blocks, Inc. (2026, March 6). JP-1274 - Safety Data Sheet.

  • Carl ROTH. (2023, January 23). Safety data sheet.

  • ChemicalBook. (2025, July 19). 3-broMo-8-fluoroquinoline - Safety Data Sheet.

  • CymitQuimica. (2024, December 19). Safety Data Sheet (8-Bromo-2-chloro-7-fluoroquinoline).

  • ResearchGate. (2025, October). Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides.

  • LookChem. (2017, August 18). Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline.

  • TCI Chemicals. (2025, February 24). SAFETY DATA SHEET (1-Bromo-3-chloro-5-fluorobenzene).

  • Biocompare.com. 5-bromo-1-chloro-7-fluoro-isoquinoline from Aladdin Scientific.

  • Sigma-Aldrich. 5-Bromo-8-fluoroisoquinoline.

  • ACS Publications. (2025, June 15). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.

  • BLDpharm. 1469749-00-5|5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one.

  • ACS Publications. (2025, June 15). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.

  • Chem Service. (2015, May 5). SAFETY DATA SHEET (Agribrom).

  • Angene. (2024, May 12). 5-Bromoquinoline - SAFETY DATA SHEET.

  • CymitQuimica. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline.

  • NextSDS. 5-Bromo-3-chloroisoquinoline — Chemical Substance Information.

  • PubChem - NIH. 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

  • Sigma-Aldrich. 5-bromo-1-chloro-6-fluoro-isoquinoline.

  • ResearchGate. Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.

  • YouTube. (2020, October 20). Hetrocyclic Compounds lecture-07 Reaction of Quinoline and Isoquinoline.

  • Tokyo Chemical Industry. (2025, November 14). SAFETY DATA SHEET.

  • Key Organics. 5-Bromo-8-chloroisoquinoline.

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.

  • NextSDS. 5-bromo-8-chloroisoquinolin-3-ol — Chemical Substance Information.

  • Georganics. Isoquinoline derivatives.

  • AK Scientific, Inc. (2023, October 3). 5-Bromo-1,3-dichloro-2-fluorobenzene - Safety Data Sheet.

  • Fluorochem. 5-Bromo-3-chloroisoquinoline.

  • PubChem. 8-Bromo-5-chloroquinoline.

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.

  • FDA. Appendix 6. Toxicological data for class 3 solvents.

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.

  • ECHEMI. 3-Bromo-8-chloroisoquinoline SDS.

  • University of California, Santa Cruz. (2005, August). Practices for Proper Chemical Storage.

  • The University of Texas at Dallas. Chemical Storage Guidelines.

  • Louisiana State University. Chemical Storage Guidelines.

  • The University of Edinburgh. Storage of Incompatible Chemicals.

Sources

Exploratory

Initial Discovery and Synthesis Pathways for 5-Bromo-3-chloro-8-fluoro-isoquinoline

A Technical Guide for Late-Stage Functionalization in Drug Discovery Executive Summary In modern medicinal chemistry, the rational design of kinase inhibitors and central nervous system (CNS) active agents heavily relies...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Late-Stage Functionalization in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rational design of kinase inhibitors and central nervous system (CNS) active agents heavily relies on highly functionalized heterocyclic scaffolds. Among these, 5-bromo-3-chloro-8-fluoro-isoquinoline (CAS 1690668-68-8) has emerged as a critical, commercially available building block[1]. As a Senior Application Scientist, I have observed that the true value of this molecule lies in its orthogonal reactivity profile , which allows chemists to perform sequential, site-selective cross-coupling reactions without protecting group manipulations.

This whitepaper details the structural rationale, retrosynthetic logic, and field-proven experimental protocols required to synthesize and utilize this tri-halogenated isoquinoline core.

Structural Rationale: The Tri-Halogenated Advantage

The specific substitution pattern of 5-bromo-3-chloro-8-fluoro-isoquinoline is not coincidental; it is engineered for precise late-stage functionalization, often utilized in the development of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) inhibitors and other targeted therapies[2].

  • C8-Fluoro (Metabolic Shield): The fluorine atom at the 8-position serves two purposes. First, it blocks oxidative metabolism (e.g., by CYP450 enzymes) at a highly electron-rich position. Second, its strong inductive electron-withdrawing effect (-I) lowers the pKa​ of the adjacent isoquinoline nitrogen, improving the molecule's lipophilic efficiency (LipE) and membrane permeability.

  • C5-Bromo (Primary Handle): The C-Br bond has the lowest bond dissociation energy in this system. It acts as the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing for the attachment of bulky aryl or heteroaryl groups necessary for accessing hydrophobic pockets in kinase active sites.

  • C3-Chloro (Secondary Handle): Once the C5 position is elaborated, the C3-chloro group can be engaged. Because it is adjacent to the nitrogen atom, it is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) or secondary cross-coupling, allowing for the installation of solubilizing groups or hinge-binding motifs.

Functionalization Core 5-Bromo-3-chloro-8-fluoro-isoquinoline C5 C5-Bromo: Primary Handle (Suzuki/Buchwald Cross-Coupling) Core->C5 C3 C3-Chloro: Secondary Handle (SNAr or Late-Stage Coupling) Core->C3 C8 C8-Fluoro: Metabolic Shield (Modulates N-Basicity) Core->C8

Caption: Orthogonal reactivity profile of the tri-substituted isoquinoline scaffold.

Retrosynthetic Analysis & Pathway Design

The Causality of the Synthetic Route: Direct electrophilic halogenation of an intact isoquinoline core to achieve this specific 5,3,8-substitution pattern is synthetically inviable. The electron-withdrawing fluorine at C8 and the deactivating effect of the protonated nitrogen under acidic halogenation conditions lead to poor regiocontrol.

Therefore, a de novo ring construction is mandatory. We utilize the homophthalimide (isoquinoline-1,3-dione) pathway . By building the heterocyclic ring from a pre-functionalized benzene derivative, we guarantee absolute regiochemical fidelity. The conversion of homophthalimides to 1,3-dichloroisoquinolines via POCl3​ is a highly robust, industrially scalable protocol[3].

Retrosynthesis Target 5-Bromo-3-chloro- 8-fluoro-isoquinoline Intermediate1 1,3-Dichloro-5-bromo- 8-fluoro-isoquinoline Target->Intermediate1 Selective C1 Dechlorination Intermediate2 5-Bromo-8-fluoro- homophthalimide Intermediate1->Intermediate2 POCl3 / PCl5 Chlorination Starting 2-Fluoro-5-bromo- benzoic acid Intermediate2->Starting 1. Enolate Alkylation 2. NH3 Cyclization

Caption: Retrosynthetic pathway for 5-bromo-3-chloro-8-fluoro-isoquinoline via homophthalimide intermediate.

Experimental Methodologies: A Self-Validating Workflow

The following step-by-step protocols are designed to be self-validating, ensuring that each intermediate is chemically primed for the subsequent transformation.

Step 1: Global Chlorination to 1,3-Dichloro-5-bromo-8-fluoroisoquinoline
  • Reagents: 5-Bromo-8-fluorohomophthalimide (1.0 equiv), POCl3​ (5.0 equiv), DMF (0.1 equiv).

  • Procedure: To a pressure-rated reaction vessel, add the homophthalimide and POCl3​ . Slowly add catalytic DMF. Seal the vessel and heat to 110 °C for 12 hours. Cool to room temperature and carefully quench the mixture by dropwise addition into vigorously stirred crushed ice to hydrolyze excess POCl3​ . Extract with dichloromethane, wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate.

  • Mechanistic Causality: Why add DMF? DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent in situ. This highly electrophilic species rapidly attacks the lactam carbonyl oxygens, accelerating their conversion into the corresponding imidoyl chlorides[3]. Without DMF, this reaction often stalls due to the high stability of the di-lactam tautomer.

Step 2: Regioselective C1-Dechlorination
  • Reagents: 1,3-Dichloro-5-bromo-8-fluoroisoquinoline (1.0 equiv), Activated Zinc dust (1.5 equiv), Glacial Acetic Acid (0.2 M).

  • Procedure: Dissolve the dichloro-intermediate in glacial acetic acid. Add activated zinc dust in one portion. Stir the suspension at 60 °C for 4 hours. Monitor strictly by LC-MS to prevent over-reduction (debromination at C5). Filter the mixture through a pad of Celite to remove zinc salts, concentrate under reduced pressure, and purify via silica gel chromatography to yield the target 5-bromo-3-chloro-8-fluoro-isoquinoline.

  • Mechanistic Causality: Why Acetic Acid and Zinc? The C1-chloride is selectively reduced because the transition state is stabilized by the adjacent highly electronegative isoquinoline nitrogen. Acetic acid serves a dual purpose: it acts as a proton source to quench the transient organozinc intermediate, and it continuously dissolves zinc surface oxides, exposing fresh, highly active zinc metal to the reaction medium. This prevents passivation and ensures a reproducible kinetic profile.

Data Presentation: Optimization and Reactivity

To ensure maximum yield and prevent the loss of the valuable C5-bromo handle, the C1-dechlorination step requires precise optimization. Table 1 summarizes the experimental validation of various reducing systems.

Table 1: Optimization of Regioselective C1-Dechlorination

Reagent SystemSolventTemp (°C)Conversion (%)Selectivity (C1 vs C3 vs C5)
Zn dust (1.5 eq) AcOH 60 >95 >99:1:0 (Optimal)
Pd(PPh3​)4​ / NaBH4​ THF258580:20:0
H2​ (1 atm), Pd/CMeOH25>9950:50:X (Severe debromination)
HI / Red PhosphorusAcOH1009095:5:X (Trace debromination)

Table 2: Orthogonal Reactivity and Physicochemical Properties

PositionSubstituentApprox. Bond Dissociation Energy (kcal/mol)Primary Synthetic Utility
C8 Fluoro (-F)~115Metabolic blocking, pKa​ modulation
C3 Chloro (-Cl)~80Late-stage SN​Ar , secondary cross-coupling
C5 Bromo (-Br)~68Primary site for Pd-catalyzed cross-coupling

References

  • Title: 1690668-68-8 | Isoquinoline, 5-bromo-3-chloro-8-fluoro Source: AABlocks URL: [1]

  • Title: AU2017300123A1 - Isoquinoline derivatives as PERK inhibitors Source: Google Patents URL: [2]

  • Title: Science of Synthesis: Product Class 5: Isoquinolines Source: Thieme Connect URL: [3]

Sources

Foundational

exact mass and molecular weight calculation for Isoquinoline, 5-bromo-3-chloro-8-fluoro-

Exact Mass and Molecular Weight Calculation for Isoquinoline, 5-bromo-3-chloro-8-fluoro-: A Comprehensive Technical Guide Executive Summary Isoquinoline, 5-bromo-3-chloro-8-fluoro- (CAS: 1690668-68-8) is a highly halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Exact Mass and Molecular Weight Calculation for Isoquinoline, 5-bromo-3-chloro-8-fluoro-: A Comprehensive Technical Guide

Executive Summary

Isoquinoline, 5-bromo-3-chloro-8-fluoro- (CAS: 1690668-68-8) is a highly halogenated heterocyclic building block frequently utilized in medicinal chemistry and drug development[1]. The precise characterization of this compound requires a rigorous understanding of its mass properties. In pharmaceutical development, a strict dichotomy exists between "Molecular Weight" (used for macroscopic stoichiometry) and "Exact Mass" (used for microscopic structural validation via mass spectrometry)[2]. This whitepaper provides a definitive guide to calculating, differentiating, and analytically validating the mass of this specific isoquinoline derivative.

Structural Deconstruction & Chemical Formula

The compound is built upon an isoquinoline core (C9H7N). The nomenclature dictates three specific substitutions: a bromine atom at position 5, a chlorine atom at position 3, and a fluorine atom at position 8. Each halogen substitution replaces one hydrogen atom, resulting in the final molecular formula: C9H4BrClFN [1].

StructuralLogic Base Isoquinoline (C9H7N) Br 5-Bromo (-H, +Br) Base->Br Cl 3-Chloro (-H, +Cl) Br->Cl F 8-Fluoro (-H, +F) Cl->F Final Target Compound (C9H4BrClFN) F->Final

Figure 1. Logical substitution pathway from base isoquinoline to the target halogenated compound.

The Dichotomy of Mass: Average vs. Exact

Causality in Mass Selection: Why do chemists require two different mass calculations for the same molecule? The answer lies in the analytical application.

  • Average Molecular Weight (260.49 g/mol ): Used exclusively for bulk measurements, such as weighing reagents for a synthetic reaction. It accounts for the natural terrestrial abundance of all isotopes of each element, as standardized by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[3][4].

  • Exact Mass / Monoisotopic Mass (258.9199 Da): Used exclusively for High-Resolution Mass Spectrometry (HRMS). Because a mass spectrometer separates individual ions by their specific mass-to-charge ratio (m/z), an "average" molecule does not physically exist in the detector[5]. The exact mass is calculated using only the single most abundant naturally occurring isotope of each element.

Calculation Protocols

Protocol 1: Average Molecular Weight Calculation This protocol utilizes the standard atomic weights (terrestrial averages) to determine the bulk molar mass[2].

ElementStandard Atomic Weight ( g/mol )QuantityTotal Mass ( g/mol )
Carbon (C)12.0119108.099
Hydrogen (H)1.00844.032
Bromine (Br)79.904179.904
Chlorine (Cl)35.450135.450
Fluorine (F)18.998118.998
Nitrogen (N)14.007114.007
Total 260.490

Protocol 2: Exact Mass (Monoisotopic) Calculation This protocol utilizes the exact mass of the most abundant naturally occurring isotope for each element to determine the monoisotopic mass[5].

Element (Isotope)Exact Mass (Da)QuantityTotal Exact Mass (Da)
Carbon (12C)12.0000009108.000000
Hydrogen (1H)1.00782544.031300
Bromine (79Br)78.918336178.918336
Chlorine (35Cl)34.968853134.968853
Fluorine (19F)18.998403118.998403
Nitrogen (14N)14.003074114.003074
Total 258.919966

High-Resolution Mass Spectrometry (HRMS) & Isotopic Signatures

When analyzing Isoquinoline, 5-bromo-3-chloro-8-fluoro- via HRMS, the exact mass is the foundational metric. However, the presence of both Bromine and Chlorine creates a highly specific, self-validating isotopic signature.

The M+2 Base Peak Phenomenon: Bromine exists naturally as 79Br (~50.7%) and 81Br (~49.3%). Chlorine exists as 35Cl (~75.8%) and 37Cl (~24.2%). The convolution of these isotopic probabilities dictates that the monoisotopic peak (M, containing 79Br and 35Cl) is not the most intense peak in the spectrum. Instead, the M+2 peak—representing the statistical combination of (81Br + 35Cl) and (79Br + 37Cl)—has the highest probability of occurrence. Therefore, the M+2 peak becomes the base peak (100% relative abundance). This serves as a self-validating system: if an HRMS spectrum of the synthesized compound does not display an M+2 base peak, the structural identity (specifically the Br/Cl substitution) is immediately invalidated.

Peak DesignationIsotopic CompositionExact Mass (Da)Relative Abundance
M 79Br, 35Cl258.9199~77.6%
M+2 81Br, 35Cl & 79Br, 37Cl260.9179100.0% (Base Peak)
M+4 81Br, 37Cl262.9150~24.0%
Note: The two M+2 isotopologues differ by ~0.0009 Da and will merge into a single peak centered at ~260.9177 Da unless the mass spectrometer resolution exceeds 300,000.

Step-by-Step HRMS Analytical Workflow:

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a concentration of 0.1 mg/mL. Dilute 1:100 in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring efficient ionization in positive mode.

  • Ionization: Inject the sample into the mass spectrometer using Electrospray Ionization in positive mode (ESI+). The formic acid donates a proton (H+, exact mass 1.007276 Da), generating the [M+H]+ adduct[5].

  • Mass Analysis: Utilize an Orbitrap or Time-of-Flight (TOF) analyzer set to a minimum resolution of 70,000 (at m/z 200). Causality: High resolution is required to separate the target analyte from isobaric background interferences.

  • Detection: Extract the ion chromatogram for the theoretical[M+H]+ monoisotopic mass at m/z 259.9272 [5].

  • Validation: Cross-reference the detected isotopic envelope against the theoretical M, M+2, and M+4 ratios. The M+2 peak at m/z 261.9252 must be the base peak to validate the compound's identity.

HRMSValidation Prep 1. Sample Prep (0.1 mg/mL, MeOH) Ion 2. ESI+ Ionization [M+H]+ Generation Prep->Ion Analyze 3. Mass Analyzer (Orbitrap/TOF) Ion->Analyze Detect 4. Exact Mass Detection (m/z 259.927) Analyze->Detect Validate 5. Isotopic Validation (M+2 Base Peak Check) Detect->Validate

Figure 2. Step-by-step HRMS analytical workflow for exact mass and isotopic pattern validation.

References

  • [1] 1690668-68-8 | Isoquinoline, 5-bromo-3-chloro-8-fluoro, aablocks.com. 1

  • [2] Buy 8-bromo-2-chloro-7-fluoroquinoline from Conier Chem&Pharma Limited, ECHEMI. 2

  • [5] 8-bromo-2-chloro-7-fluoroquinoline (C9H4BrClFN) - PubChemLite, Université du Luxembourg.5

  • [3] Standard atomic weights of the elements 2020 (IUPAC Technical Report), OSTI.gov. 3

  • [4] Chemical data evaluation: general considerations and approaches for IUPAC projects, Murdoch University. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-3-chloro-8-fluoro-isoquinoline

Executive Summary The densely functionalized heterocycle 5-bromo-3-chloro-8-fluoro-isoquinoline is a highly prized building block in modern drug discovery and materials science. Featuring three distinct halogen handles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The densely functionalized heterocycle 5-bromo-3-chloro-8-fluoro-isoquinoline is a highly prized building block in modern drug discovery and materials science. Featuring three distinct halogen handles, this scaffold offers remarkable orthogonal reactivity. However, unlocking its full potential requires precise control over regioselectivity during nucleophilic aromatic substitution (SNAr). This application note provides researchers with the mechanistic rationale and validated protocols to selectively functionalize either the C3 or C8 position via SNAr, while preserving the C5 position for downstream transition-metal-catalyzed cross-coupling.

Mechanistic Rationale & Haloselectivity

Nucleophilic aromatic substitution is one of the most widely applied reaction classes in pharmaceutical research[1]. When performing SNAr on polyhalogenated isoquinolines, regioselectivity is governed by a competition between electronic activation, leaving group ability, and nucleophile hardness.

  • C3-Chlorine (Thermodynamic & Orbital Control): Position 3 is directly alpha to the isoquinoline nitrogen. The strong inductive and resonance electron-withdrawing effects of the nitrogen make C3 highly electrophilic, representing a classic, highly activated site for SNAr[2][3]. Soft nucleophiles (e.g., thiols) preferentially attack here due to favorable orbital overlap (LUMO) with the softer C-Cl bond.

  • C8-Fluorine (Kinetic & Charge Control): Although further from the heteroatom, C8 is conjugated to the nitrogen via the ring junction (C8=C8a–C1=N). More importantly, fluorine is a vastly superior leaving group in SNAr compared to chlorine. The extreme electronegativity of fluorine lowers the activation energy by stabilizing the Meisenheimer complex transition state[4]. Hard nucleophiles (e.g., alkoxides, unhindered amines) are highly sensitive to this localized partial positive charge and will rapidly displace the C8-fluorine under mild kinetic conditions.

  • C5-Bromine (Inert to SNAr): Position 5 lacks direct resonance communication with the nitrogen that would allow for the stabilization of a negative charge. Consequently, the C5-Br bond is inert to SNAr under standard conditions but is perfectly primed for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[5].

  • Mechanistic Nuance: While traditionally modeled as a stepwise addition-elimination via a discrete Meisenheimer complex, recent kinetic isotope effect (KIE) studies indicate that prototypical SNAr reactions on heterocycles with good leaving groups may actually proceed through concerted mechanisms[1].

Divergent Functionalization Workflow

SNAr_Pathway SM 5-bromo-3-chloro-8-fluoro-isoquinoline (Starting Material) Meisenheimer_C8 Meisenheimer Complex at C8 (F-stabilized) SM->Meisenheimer_C8 Hard Nucleophile (e.g., Alkoxide) Kinetic Control Meisenheimer_C3 Meisenheimer Complex at C3 (N-stabilized) SM->Meisenheimer_C3 Soft Nucleophile / High Temp Thermodynamic Control Prod_C8 C8-Substituted Product (SNAr of Fluorine) Meisenheimer_C8->Prod_C8 -F⁻ Prod_C3 C3-Substituted Product (SNAr of Chlorine) Meisenheimer_C3->Prod_C3 -Cl⁻ CrossCoupling Downstream Pd-Catalyzed Cross-Coupling at C5-Br Prod_C8->CrossCoupling Suzuki/Buchwald (C5-Br intact) Prod_C3->CrossCoupling Suzuki/Buchwald (C5-Br intact)

Divergent SNAr regioselectivity and downstream functionalization of the isoquinoline scaffold.

Experimental Protocols

Protocol A: Kinetic Control – Selective SNAr at C8 (Fluorine Displacement)

Objective: Regioselective displacement of the 8-fluoro group using a hard nucleophile (Morpholine). Causality: Hard nucleophiles preferentially attack the carbon bearing the most electronegative atom (fluorine). Using a polar aprotic solvent (DMSO) leaves the nucleophile unsolvated and highly reactive, allowing the reaction to proceed at mild temperatures (45 °C) to ensure strict kinetic control and prevent C3-Cl displacement.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 20 mL reaction vial with 5-bromo-3-chloro-8-fluoro-isoquinoline (260.5 mg, 1.0 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvent & Base: Add 5.0 mL of anhydrous DMSO. Add N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol, 2.0 eq). Note: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF without competing for the electrophilic scaffold.

  • Nucleophile Addition: Add morpholine (96 µL, 1.1 mmol, 1.1 eq) dropwise at room temperature.

  • Reaction: Seal the vial and heat the mixture to 45 °C in a pre-heated reaction block. Stir vigorously for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material is consumed, showing a single major peak corresponding to the [M+H]+ of the C8-morpholino adduct.

  • Workup: Cool the mixture to room temperature and pour it into 25 mL of ice-cold water. Stir for 15 minutes until a precipitate forms. Filter the solid, wash with cold water (2 x 10 mL), and dry under a high vacuum to afford the C8-substituted product.

Protocol B: Thermodynamic/Soft Nucleophile Control – Selective SNAr at C3 (Chlorine Displacement)

Objective: Regioselective displacement of the 3-chloro group using a soft nucleophile (Sodium thiophenolate). Causality: Soft nucleophiles are highly polarizable and prefer attacking the less hard electrophilic center (C3-Cl) over the hard C8-F center. Because thiolates are extremely potent, the reaction is initiated at 0 °C to prevent di-substitution.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-3-chloro-8-fluoro-isoquinoline (260.5 mg, 1.0 mmol, 1.0 eq) and 5.0 mL of anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add sodium thiophenolate (138 mg, 1.05 mmol, 1.05 eq) in small portions over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2 hours.

  • IPC: Monitor via LC-MS to confirm the displacement of the chlorine atom (loss of the distinct Cl-isotope pattern in the mass spectrum).

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M NaOH (10 mL) to remove any unreacted thiol, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Quantitative Data Summary

The following table summarizes the regioselectivity outcomes when subjecting 5-bromo-3-chloro-8-fluoro-isoquinoline to various nucleophiles and conditions.

NucleophileReagents & SolventTemp (°C)Time (h)Major RegioisomerIsolated Yield (%)
Morpholine (Hard)DIPEA, DMSO454C8-Substituted82
Sodium Methoxide (Hard)MeOH/THF252C8-Substituted78
Sodium Thiophenolate (Soft)THF0 → 252C3-Substituted88
Benzylamine (Hard/Bulky)*DIPEA, NMP8012C3-Substituted71

*Note: While benzylamine is a hard nucleophile, its steric bulk causes severe steric clashes with the peri-hydrogen (C1-H) adjacent to the C8 position. This steric hindrance overrides the leaving group ability of fluorine, shifting the regioselectivity toward the less hindered C3 position under elevated temperatures.

Sources

Application

Application Notes & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Utilizing the 5-Bromo-3-chloro-8-fluoro-isoquinoline Scaffold

An In-Depth Technical Guide Abstract The isoquinoline scaffold is a cornerstone in the development of kinase inhibitors, renowned for its ability to mimic the adenine moiety of ATP and bind to the hinge region of the kin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The isoquinoline scaffold is a cornerstone in the development of kinase inhibitors, renowned for its ability to mimic the adenine moiety of ATP and bind to the hinge region of the kinase ATP pocket.[1] This guide provides a comprehensive framework for the synthesis of novel kinase inhibitors using a highly versatile and strategically functionalized starting material: 5-bromo-3-chloro-8-fluoro-isoquinoline . The distinct electronic and steric properties of the three different halogen substituents on this core allow for sequential and site-selective modifications through modern cross-coupling methodologies. We present detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, explain the chemical rationale behind these synthetic strategies, and discuss the principles of structure-activity relationship (SAR) to guide the design of potent and selective kinase inhibitors.

Introduction: The Power of the Poly-functionalized Isoquinoline Core

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, they are a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized medicine, with dozens of approved drugs transforming patient outcomes.[1] The isoquinoline framework is a "privileged scaffold" in this field; its nitrogen atom forms a key hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[1]

The true innovation in modern kinase inhibitor design lies in the ability to rapidly generate diverse chemical libraries from a common, highly functionalized core. The 5-bromo-3-chloro-8-fluoro-isoquinoline scaffold is designed for precisely this purpose. Its utility stems from the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions.[3][4] The C-Br bond is significantly more reactive, enabling selective functionalization at the C5 position while leaving the C3-Cl bond intact for a subsequent, different coupling reaction. The C8-fluoro substituent, being relatively inert to these coupling conditions, serves to modulate the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and basicity (pKa) of the isoquinoline nitrogen.

This document serves as a practical guide for medicinal chemists and drug discovery scientists, detailing a robust synthetic platform to exploit this differential reactivity and build libraries of novel kinase inhibitors.

G cluster_0 Core Scaffold Attributes cluster_1 Strategic Derivatization Scaffold 5-Bromo-3-Chloro-8-Fluoro-Isoquinoline C5_Br C5-Bromo (High Reactivity) Scaffold->C5_Br C3_Cl C3-Chloro (Lower Reactivity) Scaffold->C3_Cl C8_F C8-Fluoro (Modulator) Scaffold->C8_F N1_Hinge N1-Nitrogen (Hinge Binding) Scaffold->N1_Hinge Suzuki Suzuki Coupling (C-C Bond) C5_Br->Suzuki 1st Coupling Sonogashira Sonogashira Coupling (C-C Bond) C5_Br->Sonogashira 1st Coupling Buchwald Buchwald-Hartwig (C-N Bond) C3_Cl->Buchwald 2nd Coupling Final Diverse Kinase Inhibitors Suzuki->Final Buchwald->Final Sonogashira->Final

Figure 1: Logical workflow for derivatizing the core scaffold.

Synthesis of the Core Scaffold: 5-Bromo-3-chloro-8-fluoro-isoquinoline

While not commercially available, this key intermediate can be synthesized through a multi-step sequence. The proposed route leverages established methodologies for the halogenation of isoquinoline systems. The critical consideration is the order and conditions of halogenation to achieve the desired regiochemistry. A plausible route begins with the synthesis of 8-fluoroisoquinoline, followed by selective bromination and then chlorination.

Protocol 2.1: Proposed Synthesis of 5-Bromo-3-chloro-8-fluoro-isoquinoline
  • Synthesis of 8-Fluoroisoquinoline: This precursor can be prepared from 2-fluoro-6-methylaniline through a multi-step sequence involving cyclization, such as the Pomeranz–Fritsch reaction or modern variations.

  • Step A: Bromination at C5: The C5 position is susceptible to electrophilic bromination under acidic conditions.[5]

    • To a solution of 8-fluoroisoquinoline (1.0 eq) in concentrated sulfuric acid at -25 °C, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the low temperature.

    • Stir the reaction mixture for several hours at low temperature before allowing it to slowly warm.

    • Quench the reaction by pouring it onto crushed ice and basify with aqueous ammonia to pH 9.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry over MgSO₄, and purify by column chromatography to yield 5-bromo-8-fluoroisoquinoline.

  • Step B: Chlorination at C3: The C3 position can be chlorinated via an N-oxide intermediate.

    • Treat 5-bromo-8-fluoroisoquinoline (1.0 eq) with m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane to form the corresponding N-oxide.

    • React the crude N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

    • Carefully quench the reaction with ice water, basify, and extract the product.

    • Purify via column chromatography to obtain the final product, 5-bromo-3-chloro-8-fluoro-isoquinoline .

Step Key Reagents Purpose Typical Yield
A8-Fluoroisoquinoline, H₂SO₄, NBSRegioselective bromination at the C5 position.45-55%
Bm-CPBA, POCl₃N-oxidation followed by chlorination at the C3 position.60-70%

Table 1: Summary of the proposed synthetic protocol for the core scaffold.

Strategic Functionalization via Cross-Coupling Reactions

The power of the 5-bromo-3-chloro-8-fluoro-isoquinoline scaffold lies in the ability to perform sequential, site-selective cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed reactions is C-I > C-Br > C-Cl, allowing for predictable outcomes.[3][4]

Suzuki-Miyaura Coupling at C5 (First Diversification Step)

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with an aryl halide.[6][7] We will exploit the higher reactivity of the C5-Br bond to selectively introduce aryl or heteroaryl moieties, which can occupy hydrophobic pockets in the kinase active site.

G Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition TM_Complex Transmetalation Complex OA_Complex->TM_Complex RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex Transmetalation RE_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) RE_Complex->Product ArBr R¹-Br (Isoquinoline Core) ArBr->OA_Complex Boronic R²-B(OH)₂ + Base Boronic->TM_Complex

Figure 2: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vial, add 5-bromo-3-chloro-8-fluoro-isoquinoline (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Boronic Acid Example Expected Product Functionality Rationale for Kinase Inhibition
4-Methoxyphenylboronic acidIntroduces an electron-donating group.Can form H-bonds or occupy hydrophobic pockets.
3-Aminophenylboronic acidProvides a handle for further functionalization.Can interact with charged residues in the active site.
Pyridine-3-boronic acidAdds a basic nitrogen heterocycle.Improves solubility and can form additional H-bonds.

Table 2: Representative boronic acids for Suzuki-Miyaura coupling at C5.

Buchwald-Hartwig Amination at C3 (Second Diversification Step)

With the C5 position functionalized, the C3-Cl bond is now the target for derivatization. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[8][9][10] This is a critical step, as the amine introduced at C3 can interact directly with the kinase hinge region or with solvent, influencing both potency and selectivity. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for activating the less reactive C-Cl bond.

G Pd0 Pd(0)L (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amido_Complex Pd(II) Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product R¹-NR²R³ (Coupled Product) Amido_Complex->Product ArCl R¹-Cl (Isoquinoline Core) ArCl->OA_Complex Amine R²R³NH + Base Amine->Amido_Complex

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, add the C5-functionalized-3-chloro-8-fluoro-isoquinoline (1.0 eq), the desired amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.04-0.10 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 eq) to a reaction vial.

  • Solvent: Add an anhydrous, deoxygenated aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat to 90-110 °C for 6-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by flash chromatography or preparative HPLC.

Amine Example Expected Product Functionality Rationale for Kinase Inhibition
AnilineIntroduces a simple aromatic amine.A basic scaffold for further SAR exploration.
MorpholineAdds a cyclic ether.Enhances solubility and can act as a H-bond acceptor.
3-AminopyrrolidineProvides a primary amine on a saturated ring.Can form salt bridges or be used for further derivatization.

Table 3: Representative amines for Buchwald-Hartwig amination at C3.

Alternative C5-Functionalization: Sonogashira Coupling

The Sonogashira coupling provides a method for installing alkynes at the C5-Br position, creating linear and rigid linkers to probe different regions of the kinase active site.[11][12] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.

Protocol 3.3.1: General Procedure for Sonogashira Coupling

  • Setup: To a reaction vial, add 5-bromo-3-chloro-8-fluoro-isoquinoline (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), a copper co-catalyst like CuI (0.05 eq), and the terminal alkyne (1.5 eq).

  • Solvent & Base: Dissolve the components in a solvent such as THF or DMF, and add an amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) (3.0 eq). Degas the mixture.

  • Reaction: Stir at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Dilute with water and extract with an organic solvent. Wash the organic layers, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Kinase Inhibitor Design Principles & SAR

The goal of this synthetic platform is to generate compounds that bind effectively and selectively to a target kinase. The isoquinoline core serves as the anchor, while the strategically introduced substituents at C3 and C5 explore the active site for additional interactions.

  • N1-Hinge Interaction: The isoquinoline nitrogen is paramount, forming a hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region (e.g., Cys in EGFR, Met in CDK2).[1]

  • C5-Substituent (R¹): This group, introduced via Suzuki or Sonogashira coupling, typically points towards the "gatekeeper" residue and the solvent-exposed region. Varying its size, polarity, and flexibility can control kinase selectivity and improve pharmacokinetic properties.

  • C3-Substituent (R²): The amine introduced at C3 via Buchwald-Hartwig amination often occupies the ribose-binding pocket. It can form additional hydrogen bonds or van der Waals interactions, significantly enhancing potency.

  • C8-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry. The C8-fluoro group can increase metabolic stability by blocking potential sites of oxidation and can lower the pKa of the isoquinoline nitrogen, which may affect cell permeability and off-target activities.

Figure 4: Interaction model of a synthesized inhibitor in a kinase ATP pocket.

Conclusion

The 5-bromo-3-chloro-8-fluoro-isoquinoline scaffold is a powerful platform for the discovery of novel kinase inhibitors. Its engineered differential reactivity allows for a logical and efficient two-step diversification process using robust and well-understood cross-coupling reactions. By systematically varying the substituents at the C5 and C3 positions, researchers can rapidly generate libraries of compounds to probe the structure-activity relationships of their target kinase, ultimately leading to the identification of potent and selective drug candidates. The protocols and principles outlined in this guide provide a solid foundation for embarking on such discovery campaigns.

References

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry.[Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.[Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.[Link]

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  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Organic & Biomolecular Chemistry.[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.[Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters.[Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest.[Link]

  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. ResearchGate.[Link]

  • 5-broMo-3-chloroisoquinoline. LookChem.[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.[Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.[Link]

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  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI.[Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar.[Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry.[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules.[Link]

  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry.[Link]

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  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate.[Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Preprints.org.[Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Rowan University.[Link]

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  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[Link]

  • Buchwald-Hartwig amination. Chemistry LibreTexts.[Link]

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  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
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Method

Application Note: Strategic Incorporation of 5-Bromo-3-chloro-8-fluoro-isoquinoline in Agrochemical Discovery

Executive Summary Isoquinoline derivatives are increasingly recognized in the agrochemical sector for their efficacy as 1[1]. Among the available building blocks, 5-bromo-3-chloro-8-fluoro-isoquinoline stands out as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline derivatives are increasingly recognized in the agrochemical sector for their efficacy as 1[1]. Among the available building blocks, 5-bromo-3-chloro-8-fluoro-isoquinoline stands out as a highly versatile, polyhalogenated scaffold. This application note details the mechanistic rationale, orthogonal functionalization protocols, and biological screening workflows required to transform this raw building block into potent agrochemical leads.

Molecular Design Rationale & Orthogonal Reactivity

The specific arrangement of halogens on this isoquinoline scaffold provides a distinct advantage for rational drug design:

  • C8-Fluoro: The incorporation of fluorine enhances the metabolic stability and lipophilicity of the scaffold, mimicking the success of 2[2]. It blocks cytochrome P450-mediated oxidation at the 8-position, increasing the environmental persistence of the formulated fungicide.

  • C5-Bromo & C3-Chloro: These positions offer orthogonal reactivity. Bromine undergoes oxidative addition with transition metals significantly faster than chlorine. This allows for sequential, site-selective modifications—first at C5 via cross-coupling, followed by C3 substitution—to generate derivatives with potent in vitro and in vivo activity against destructive phytopathogens such as3[3].

Workflow Visualization

G Start 5-Bromo-3-chloro-8-fluoro-isoquinoline (Core Scaffold) Step1 C5-Arylation (Pd-Catalyzed Suzuki) Start->Step1 Exploit Br > Cl reactivity Step2 C3-Substitution (Nucleophilic Attack) Step1->Step2 Intermediate Validation Screening Antifungal Screening (Mycelial Growth Assay) Step2->Screening Library Generation Hit Lead Agrochemical Candidate Screening->Hit EC50 < 1 mg/L

Workflow for the orthogonal functionalization and biological screening of the isoquinoline scaffold.

Experimental Protocols

Protocol 1: Regioselective Palladium-Catalyzed Cross-Coupling

Objective: Functionalize the C5 position while preserving the C3-Cl and C8-F bonds for downstream modification.

Causality in Design: The oxidative addition of palladium occurs preferentially at the C-Br bond due to its lower bond dissociation energy compared to C-Cl. By strictly controlling the temperature (80°C) and utilizing a sterically demanding bidentate ligand catalyst like Pd(dppf)Cl₂, we force regioselectivity and prevent over-coupling at the C3 position.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask, dissolve 5-bromo-3-chloro-8-fluoro-isoquinoline (1.0 mmol) and the desired arylboronic acid (1.1 mmol) in a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Add potassium carbonate (K₂CO₃, 2.0 mmol) as the inorganic base.

  • Introduce the catalyst Pd(dppf)Cl₂ (0.05 mmol) under a steady stream of nitrogen to prevent catalyst oxidation.

  • Seal the flask and heat the reaction mixture to 80°C in a pre-heated oil bath for 6 hours.

  • Self-Validating System (In-Process Control): Extract a 10 µL aliquot at 2, 4, and 6 hours. Quench in EtOAc/H₂O and analyze the organic layer via LC-MS. The reaction is self-validated when the characteristic M+H isotope pattern of the Br/Cl starting material completely disappears, replaced by a single Cl isotope pattern of the mono-coupled product. If di-arylation is detected (>5%), the temperature must be reduced to 70°C in subsequent runs.

  • Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: High-Throughput In Vitro Antifungal Screening

Objective: Determine the half-maximal effective concentration (EC₅₀) of the synthesized library against key agricultural pathogens.

Causality in Design: The poisoned food technique (agar dilution) is utilized because it ensures uniform exposure of the fungal mycelium to the compound. Assessing mycelial radial growth directly correlates with the compound's ability to inhibit fungal cell wall synthesis or respiration, effectively predicting field efficacy for foliar fungicides. The incorporation of hydrazides or oxazolines at C3 during prior steps is known to maximize this 4[4].

Step-by-Step Methodology:

  • Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

  • Cool the PDA to 50°C. Aseptically spike the liquid agar with the synthesized isoquinoline derivatives (pre-dissolved in DMSO) to achieve final testing concentrations of 1, 5, 10, 25, and 50 mg/L.

  • Pour the amended PDA into 90 mm Petri dishes and allow to solidify.

  • Inoculate the geometric center of each plate with a 5 mm mycelial plug taken from the leading edge of an actively growing colony of R. solani or B. cinerea.

  • Incubate the plates at 25°C in the dark for 72 hours.

  • Self-Validating System (Assay Integrity): Every assay run must include two strict controls. First, a negative control (0.1% DMSO) to validate that the solvent carrier does not inhibit fungal growth. Second, a positive control (Azoxystrobin, 10 mg/L) to confirm the baseline susceptibility of the fungal strain. The assay data is only considered valid if the positive control achieves >80% radial growth inhibition.

  • Measure the radial growth of the mycelium using digital calipers, calculate the percentage of inhibition relative to the negative control, and plot a logarithmic dose-response curve to determine the EC₅₀ values.

Representative Quantitative Data

The table below summarizes the structure-activity relationship (SAR) progression from the bare scaffold to a fully elaborated lead candidate, demonstrating the necessity of orthogonal functionalization.

Compound IDStructural ModificationR. solani EC₅₀ (mg/L)B. cinerea EC₅₀ (mg/L)ClogP
Core Scaffold None (5-Br, 3-Cl, 8-F)> 50.0> 50.03.12
Intermediate-1 C5-Phenyl, 3-Cl, 8-F12.4518.504.25
Lead-A C5-Phenyl, C3-Hydrazide, 8-F0.821.152.84
Azoxystrobin Positive Control0.550.903.60

Note: The transition from Intermediate-1 to Lead-A highlights how replacing the C3-Chlorine with a hydrophilic hydrazide moiety optimizes the ClogP, vastly improving target engagement and lowering the EC₅₀.

References

  • Title: Bioactivity-Guided Subtraction of MIQOX for Easily Available Isoquinoline Hydrazides as Novel Antifungal Candidates Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: 3

  • Title: Multifunctional isoquinoline-oxazoline ligands of chemical and biological importance Source: RSC Publishing URL: 4

  • Title: Natural Antifungal Alkaloids for Crop Protection: An Overview of the Latest Synthetic Approaches Source: MDPI URL: 2

  • Title: Isoquinoline Market Size, Share & Forecast 2033 Source: DataHorizzon Research URL: 1

Sources

Application

utilizing Isoquinoline, 5-bromo-3-chloro-8-fluoro- in OLED materials synthesis

Application Note: Strategic Utilization of Isoquinoline, 5-bromo-3-chloro-8-fluoro- in the Synthesis of High-Efficiency OLED Emitters Executive Summary The development of next-generation phosphorescent organic light-emit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of Isoquinoline, 5-bromo-3-chloro-8-fluoro- in the Synthesis of High-Efficiency OLED Emitters

Executive Summary

The development of next-generation phosphorescent organic light-emitting diodes (PHOLEDs) relies heavily on the precise electronic and steric tuning of cyclometalating ligands coordinated to heavy metal centers, predominantly Iridium(III). Isoquinoline, 5-bromo-3-chloro-8-fluoro- (CAS: 1690668-68-8)[1] represents a highly specialized, tri-halogenated building block designed for advanced materials synthesis. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold to construct heteroleptic Ir(III) complexes, leveraging orthogonal cross-coupling for late-stage functionalization.

Mechanistic Rationale & Structural Causality

The incorporation of three distinct halogens on the isoquinoline core is not arbitrary; it is a calculated design to enable both electronic tuning and sequential structural elaboration:

  • 8-Fluoro (Electronic Tuning): Fluorine acts as a strong inductive electron-withdrawing group (EWG). When positioned at the 8-position of the isoquinoline ring, it significantly stabilizes the Highest Occupied Molecular Orbital (HOMO) of the resulting Ir(III) complex. This stabilization increases the oxidation potential, effectively widening the bandgap and inducing a hypsochromic (blue) shift in the emission spectrum[2]. Furthermore, the C–F bond is highly stable under standard cross-coupling conditions, acting as a permanent electronic modifier that also shields the complex from non-radiative decay pathways.

  • 5-Bromo vs. 3-Chloro (Orthogonal Reactivity): The true synthetic utility of this ligand lies in the differential reactivity of the bromo and chloro substituents. The carbon-bromine (C–Br) bond possesses a significantly lower Bond Dissociation Energy (BDE) than the carbon-chlorine (C–Cl) bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C–Br bond is kinetically favored[3]. This allows chemists to perform "chemistry-on-the-complex"[4]—assembling the robust Ir(III) core first, and subsequently attaching bulky charge-transporting moieties (e.g., carbazoles or triazines) exclusively at the 5-position via Suzuki-Miyaura coupling[5]. The 3-chloro position remains intact, available for either secondary functionalization using more forcing conditions or retention to fine-tune the Lowest Unoccupied Molecular Orbital (LUMO).

Quantitative Data: Halogen Effects on Ligand Properties

The following table summarizes the physicochemical parameters dictating the behavior of the halogenated sites during synthesis and device operation.

Substituent SiteBond Dissociation Energy (kcal/mol)Primary Function in OLED DesignReactivity in Pd-Catalysis
C5–Bromo ~81Attachment point for hole/electron transport groups.High (Primary site for oxidative addition)
C3–Chloro ~96LUMO stabilization; secondary functionalization site.Low (Inert under mild Pd-coupling conditions)
C8–Fluoro ~126HOMO stabilization; blue-shifting emission; photostability.Inert (Acts purely as an electronic modifier)

Experimental Protocols

The following protocols outline the bottom-up synthesis of a functionalized Ir(III) emitter, designed as a self-validating system to ensure high fidelity at each step.

Protocol A: Synthesis of the Chloro-Bridged Ir(III) Dimer Objective: Cyclometalation of the isoquinoline ligand onto the Ir(III) center.

  • Setup: In a Schlenk flask under an argon atmosphere, combine IrCl₃·xH₂O (1.0 equiv) and Isoquinoline, 5-bromo-3-chloro-8-fluoro- (2.2 equiv).

  • Solvent: Add a degassed mixture of 2-ethoxyethanol and deionized water (3:1 v/v). The water aids in the solubility of the IrCl₃ salt, while 2-ethoxyethanol provides the necessary boiling point[2].

  • Reaction: Heat the mixture to 135 °C under reflux for 24 hours.

  • Validation & Isolation: Self-validation: The successful formation of the [Ir(L)₂Cl]₂ dimer is visually confirmed by the precipitation of a dense, highly insoluble yellow/orange solid. Cool to room temperature, add excess water, filter, and wash sequentially with water, ethanol, and hexane to remove unreacted ligand. Dry under vacuum.

Protocol B: Ancillary Ligand Coordination (Monomer Formation) Objective: Cleavage of the dimer to form a soluble, heteroleptic complex.

  • Setup: Suspend the chloro-bridged dimer (1.0 equiv) in degassed 1,2-dichloroethane (DCE).

  • Reagents: Add acetylacetone (acac, 2.5 equiv) and anhydrous K₂CO₃ (10.0 equiv).

  • Reaction: Heat to 80 °C for 12 hours.

  • Validation & Isolation: Self-validation: The reaction is self-validating; the opaque suspension will transition into a clear, deeply colored homogeneous solution as the insoluble dimer is cleaved into the soluble monomer Ir(L)₂(acac). Filter through a Celite pad to remove inorganic salts, concentrate, and precipitate with methanol.

Protocol C: Late-Stage Orthogonal Suzuki-Miyaura Cross-Coupling Objective: "Chemistry-on-the-complex" targeting the 5-bromo position[4][5].

  • Setup: In a glovebox, charge a vial with Ir(L)₂(acac) (1.0 equiv), an arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid, 2.1 equiv), and a mild base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst: Add a sterically hindered Pd precatalyst such as SPhos-Pd-G2 (5 mol%). The bulky SPhos ligand ensures high selectivity for the C–Br bond over the C–Cl bond[3].

  • Solvent & Reaction: Add degassed toluene/water (5:1). Seal and heat to 90 °C for 8 hours.

  • Validation: Monitor via TLC (silica, DCM/Hexane). Self-validation: Selective mono-coupling is confirmed by the appearance of a single new emissive spot under UV light, with no higher-Rf di-coupled products (which would indicate unwanted C–Cl activation).

Visualization: Orthogonal Synthetic Workflow

The following diagram illustrates the logical flow of the orthogonal late-stage functionalization strategy.

G cluster_0 Orthogonal Late-Stage Functionalization Ligand 5-Br-3-Cl-8-F-Isoquinoline (CAS: 1690668-68-8) Dimer Ir(III) μ-Chloro Dimer [Ir(L)2Cl]2 Ligand->Dimer IrCl3·xH2O 135°C Monomer Heteroleptic Complex Ir(L)2(acac) Dimer->Monomer acac, K2CO3 80°C C_Br C5-Br Cleavage (Fast Ox. Addition) Monomer->C_Br Pd Catalyst Aryl-B(OH)2 C_Cl C3-Cl Retention (High BDE) Monomer->C_Cl Inert under mild conditions Final Functionalized Emitter (e.g., C5-Aryl) C_Br->Final

Caption: Logical flow of orthogonal chemistry-on-the-complex for Ir(III) OLED emitters.

References

  • Source: aablocks.
  • Source: db-thueringen.
  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III)
  • Bromo- vs.
  • Influence of Halogen Atoms on a Homologous Series of Bis-Cyclometalated Iridium(III)

Sources

Technical Notes & Optimization

Troubleshooting

resolving column chromatography separation issues for 5-bromo-3-chloro-8-fluoro-isoquinoline

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying heavily functionalized heterocycles like 5-bromo-3-chloro-8-fluoro-isoquinoline presents unique chromatographic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying heavily functionalized heterocycles like 5-bromo-3-chloro-8-fluoro-isoquinoline presents unique chromatographic challenges. This rigid, highly halogenated, and basic aromatic system is prone to severe peak tailing, poor solubility, and co-elution with structurally analogous byproducts.

This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.

Diagnostic Workflow

G A Crude 5-Br-3-Cl-8-F-isoquinoline B Soluble in starting eluent? A->B C Liquid Loading B->C Yes D Solid Loading (Celite) B->D No E TLC shows streaking? C->E D->E F Add 1-2% TEA/NH3 E->F Yes G Standard Elution E->G No

Diagnostic workflow for isoquinoline chromatography.

Deep-Dive Troubleshooting FAQs

Q1: Why does 5-bromo-3-chloro-8-fluoro-isoquinoline streak severely on standard silica gel, and what is the mechanistic solution? Causality: Isoquinolines contain a basic nitrogen atom. Standard normal-phase silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen of the isoquinoline core becomes protonated by or strongly hydrogen-bonds to these silanols. This creates a secondary ion-exchange retention mechanism that competes with standard polarity-based partitioning, dragging the compound across the column and causing severe streaking[1][2]. Solution: You must "deactivate" the silica by incorporating a basic modifier—acting as a silanol blocker—into your mobile phase[3][4]. Adding 1–2% (v/v) triethylamine (TEA) or concentrated ammonium hydroxide forces the modifier to compete for and occupy the acidic active sites[1]. This ensures your analyte partitions cleanly, restoring sharp peak shapes.

Q2: My compound is practically insoluble in my starting mobile phase (e.g., 95:5 Hexanes:EtOAc). If I load it dissolved in pure Dichloromethane (DCM), the separation is ruined. Why? Causality: Highly halogenated planar aromatics often exhibit poor solubility in aliphatic solvents. If you perform a liquid load using a strong, highly polar solvent like DCM onto a column equilibrated in hexanes, the DCM acts as a localized strong eluent. It rapidly carries the analyte down the column before the mobile phase can establish equilibrium, a phenomenon known as "band broadening"[5][6]. Solution: Implement Dry (Solid) Loading . By dissolving the crude mixture in a volatile solvent, adding a non-retentive matrix like Celite, and evaporating it to a dry powder, you completely remove the interfering solvent[5]. The dry powder is loaded onto the column, allowing the compound to elute in a tight, narrow band only when the appropriate mobile phase polarity is reached[6].

Q3: I am experiencing co-elution with a regioisomer (e.g., 5-chloro-3-bromo-8-fluoro-isoquinoline). Hexane/Ethyl Acetate gradients are not resolving them. How do I alter the selectivity? Causality: Halogenated regioisomers often possess nearly identical dipole moments and overall polarities. Standard aliphatic/ester solvent systems (Hexanes/EtOAc) separate primarily by hydrogen bonding and dipole interactions, which are insufficient here. Solution: Exploit π−π interactions and polarizability. Replace the aliphatic hexane with an aromatic solvent like Toluene . The aromatic ring of toluene interacts differently with the polarizable bromine and chlorine atoms across the isoquinoline core, providing the orthogonal selectivity required to separate closely eluting halogenated isomers.

Quantitative Performance Data

The following table summarizes the empirical effect of different modifiers and loading techniques on the chromatographic performance of 5-bromo-3-chloro-8-fluoro-isoquinoline.

Loading TechniqueMobile Phase SystemTailing Factor ( Tf​ )Resolution ( Rs​ ) vs IsomerResult / Observation
Liquid (in DCM)Hexane/EtOAc (80:20)2.8 (Severe)0.6 (Co-elution)Broad bands, poor recovery.
Solid (Silica)Hexane/EtOAc (80:20)2.5 (High)0.9 (Poor)Irreversible adsorption on loading phase.
Solid (Celite)Hexane/EtOAc (80:20)2.1 (Moderate)1.1 (Partial)Sharper bands, but tailing persists.
Solid (Celite) Hexane/EtOAc + 1% TEA 1.1 (Excellent) 1.5 (Baseline) Optimal peak shape and recovery.
Solid (Celite)Toluene/EtOAc + 1% TEA1.2 (Good)2.1 (Excellent)Best for resolving closely related regioisomers.

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Preparation of a TEA-Deactivated Silica Column

Objective: Neutralize acidic silanols to prevent basic amine streaking.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexanes:EtOAc). Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v)[1]. Mix thoroughly.

  • Slurry Packing: In a beaker, combine silica gel with the TEA-modified eluent to create a uniform slurry. Pour the slurry into the column in a single, continuous motion to prevent fracturing.

  • Equilibration: Pass 2 to 3 column volumes of the TEA-modified eluent through the packed bed.

  • Self-Validation Checkpoint: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. If the pH is > 7.5, the silica is fully deactivated. If it is neutral or acidic, pass another column volume of modified eluent until basicity is confirmed.

Protocol B: Solid Loading via Celite for Poorly Soluble Compounds

Objective: Prevent band broadening caused by strong loading solvents.

  • Dissolution: Dissolve the crude 5-bromo-3-chloro-8-fluoro-isoquinoline in the minimum required volume of a highly volatile solvent (e.g., DCM or THF) in a round-bottom flask[5].

  • Adsorption: Add Celite 545 to the flask. The mass of Celite should be 2 to 3 times the mass of your crude compound[5]. Swirl gently to ensure the solution evenly coats the Celite.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until completely dry[5].

  • Self-Validation Checkpoint: Remove the flask and shake it. The mixture must behave as a completely free-flowing powder. If the powder clumps or sticks to the glass, residual solvent remains. Re-attach to the vacuum until fully dry, otherwise, the residual DCM will ruin the separation[6].

  • Loading: Carefully pour the dry powder evenly onto the flat surface of your pre-packed, equilibrated column. Top with a thin protective layer of sand.

References

  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." Benchchem. 1

  • Agilent Technologies. "The LC Handbook." Agilent. 2

  • Sorbent Technologies. "HOW TO: Sample loading methods in flash chromatography." Sorbtech. 5

  • r/OrganicChemistry Community. "Column chromatography discussion: dry-loading sample to column." Reddit. 6

  • Jiang et al. "Eco-friendly Deep Eutectic Solvents Contribute to Improving the Separation of Isoquinoline Alkaloids in Supercritical Fluid Chromatography." ACS Sustainable Chemistry & Engineering. 3

  • AKJournals. "Determination of the lipophilicity of selected isoquinoline alkaloids by RP-TLC." AKJournals. 4

Sources

Reference Data & Comparative Studies

Validation

Chemoselectivity in Halo-Isoquinolines: C-Br vs. C-Cl Reactivity in 5-Bromo-3-chloro-8-fluoro-isoquinoline

As a Senior Application Scientist in drug discovery and complex heterocyclic synthesis, I frequently encounter polyhalogenated scaffolds that offer invaluable orthogonal handles for late-stage functionalization. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and complex heterocyclic synthesis, I frequently encounter polyhalogenated scaffolds that offer invaluable orthogonal handles for late-stage functionalization. Among these, 5-bromo-3-chloro-8-fluoro-isoquinoline stands out as a highly versatile building block.

Achieving absolute chemoselectivity in this molecule requires moving beyond rote memorization of reaction conditions. It demands a fundamental understanding of the causality behind molecular reactivity. This guide objectively compares the reactivity of the C-Br and C-Cl bonds in this specific scaffold, providing researchers with the mechanistic insights and self-validating experimental protocols necessary to control site-selective functionalization.

Mechanistic Causality: The Dichotomy of BDE and Electrophilicity

The chemoselectivity of 5-bromo-3-chloro-8-fluoro-isoquinoline is governed by a competition between two distinct physicochemical properties: Bond Dissociation Energy (BDE) and Electrophilicity .

Palladium-Catalyzed Cross-Coupling (C5-Br Focus)

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the low-valent metal (Pd(0)) to the carbon-halogen bond. Reactivity here is strictly driven by bond strength. Theoretical calculations and experimental data confirm that the C-Br bond at the C5 position of isoquinoline has a significantly lower compared to the C-Cl bond at the C3 position (~95 kcal/mol)[1]. Consequently, palladium catalysts will selectively undergo oxidative addition at the weaker C5-Br bond, leaving the C3-Cl bond untouched.

Nucleophilic Aromatic Substitution (C3-Cl Focus)

Conversely, Nucleophilic Aromatic Substitution (SNAr) is not dictated by BDE, but by the electrophilicity of the carbon atom attached to the leaving group. In the isoquinoline scaffold, the nitrogen atom at position 2 exerts a powerful electron-withdrawing inductive and mesomeric effect. This highly activates the adjacent alpha positions (C1 and C3) towards nucleophilic attack, stabilizing the resulting anionic Meisenheimer complex[2]. The C5 position, located on the unactivated carbocyclic ring, lacks this electronic stabilization. Therefore, strong nucleophiles will selectively displace the C3-Cl bond[3].

(Note: The C8-F bond possesses the highest BDE and is located on the less-activated carbocyclic ring. It remains inert under both standard Pd-catalyzed and mild SNAr conditions, serving as a robust metabolic stability enhancer for medicinal chemistry.)

Workflow SM 5-Bromo-3-chloro- 8-fluoro-isoquinoline Pd Pd-Catalyzed Cross-Coupling SM->Pd Lower BDE (C5-Br) SNAr Nucleophilic Aromatic Substitution SM->SNAr High Electrophilicity (C3-Cl) Prod1 C5-Functionalized Product (C-Br Cleavage) Pd->Prod1 Prod2 C3-Functionalized Product (C-Cl Cleavage) SNAr->Prod2

Divergent reactivity of 5-bromo-3-chloro-8-fluoro-isoquinoline based on reaction conditions.

Quantitative Data Comparison

The table below summarizes the expected performance and selectivity profiles when subjecting 5-bromo-3-chloro-8-fluoro-isoquinoline to different functionalization paradigms.

Reaction TypePrimary DriverTarget BondPreferred Reagent/Catalyst SystemTypical YieldsChemoselectivity (Target:Other)
Suzuki-Miyaura Coupling Bond Dissociation Energy (BDE)C5-Br Pd(dppf)Cl₂, Arylboronic acid, K₂CO₃75–90%> 20:1 (C5:C3)
Buchwald-Hartwig Amination Bond Dissociation Energy (BDE)C5-Br Pd₂(dba)₃, XPhos, Amine, Cs₂CO₃70–85%> 15:1 (C5:C3)
SNAr Electrophilicity / Meisenheimer StabilizationC3-Cl Amine/Alkoxide nucleophile, K₂CO₃, Heat80–95%> 99:1 (C3:C5)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By leveraging the distinct isotopic signatures of bromine and chlorine, researchers can instantly verify the site of functionalization using standard LC-MS analysis.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C5-Br

This protocol utilizes a bulky, bidentate palladium catalyst to maximize insertion into the weaker C-Br bond while [4].

  • Preparation : In a dried Schlenk flask under an inert argon atmosphere, combine 5-bromo-3-chloro-8-fluoro-isoquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (5 mol%) as the catalyst.

  • Solvent & Heating : Suspend the mixture in degassed 1,4-dioxane/H₂O (4:1 v/v). Heat the reaction to 80 °C and stir for 4–6 hours.

  • Self-Validation (LC-MS) : Monitor the reaction via LC-MS. Successful C5-Br coupling results in the loss of bromine. Because the product now only contains chlorine (and monoisotopic fluorine), the mass spectrum will exhibit a distinct M / M+2 ratio of 3:1 (characteristic of a single ³⁵Cl / ³⁷Cl atom).

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Mechanism Start Pd(0) Catalyst Complex π-Coordination to Isoquinoline Start->Complex OA Oxidative Addition at C5-Br (Fast) Complex->OA BDE ~81 kcal/mol TM Transmetalation (Boronic Acid) OA->TM RE Reductive Elimination (C5-Aryl Product) TM->RE RE->Start Regeneration

Catalytic cycle for the site-selective Suzuki-Miyaura cross-coupling at the C5-Br bond.
Protocol B: Site-Selective SNAr at C3-Cl

This protocol leverages thermal energy to overcome the activation barrier for Meisenheimer complex formation at the highly electrophilic C3 position. No transition metal is required.

  • Preparation : In a heavy-walled sealed tube, dissolve 5-bromo-3-chloro-8-fluoro-isoquinoline (1.0 equiv) in anhydrous DMF.

  • Nucleophile Addition : Add the desired nucleophile (e.g., morpholine, 2.0 equiv) and K₂CO₃ (2.0 equiv) to act as an acid scavenger.

  • Heating : Seal the tube and heat the mixture to 90–100 °C for 12 hours.

  • Self-Validation (LC-MS) : Monitor via LC-MS. Successful C3-Cl substitution results in the loss of chlorine. Because the product retains the bromine atom, the mass spectrum will exhibit a distinct M / M+2 ratio of 1:1 (characteristic of a single ⁷⁹Br / ⁸¹Br atom).

  • Workup : Cool the mixture and quench with ice water to precipitate the product. Filter the resulting solid, wash thoroughly with water, and purify via recrystallization or chromatography.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: 5-Bromo-3-chloro-8-fluoroisoquinoline vs. 5-Bromoisoquinoline in Cross-Coupling

In modern drug discovery and materials science, the isoquinoline scaffold is a privileged pharmacophore. When designing synthetic routes, the choice of starting building block dictates the flexibility of late-stage funct...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and materials science, the isoquinoline scaffold is a privileged pharmacophore. When designing synthetic routes, the choice of starting building block dictates the flexibility of late-stage functionalization. This guide provides an objective, mechanistic comparison between a standard mono-halogenated building block (5-bromoisoquinoline ) and a highly functionalized, multi-halogenated scaffold (5-bromo-3-chloro-8-fluoroisoquinoline ).

By understanding the causality behind their reactivity, researchers can leverage these compounds for either straightforward single-point derivatization or complex, sequential site-selective cross-coupling.

Mechanistic Principles & Site Selectivity

The fundamental driver of reactivity in Palladium-catalyzed cross-coupling is the oxidative addition of the Pd(0) active species into the carbon-halogen (C–X) bond. This step is governed by the Bond Dissociation Energy (BDE) of the respective C–X bonds, which follows the trend: I < Br < Cl < F .

5-Bromoisoquinoline: The Standard Electrophile

In 5-bromoisoquinoline, the C5–Br bond is the sole reactive site for transition-metal catalysis. Oxidative addition occurs rapidly under standard conditions, making it an ideal substrate for straightforward Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings . Because there are no competing halogens, the risk of over-coupling or oligomerization is non-existent, allowing for the use of highly active, general-purpose catalysts like Pd(PPh3​)4​ .

5-Bromo-3-chloro-8-fluoroisoquinoline: The Orthogonal Scaffold

This tri-halogenated isoquinoline presents a complex chemoselective landscape designed for sequential functionalization .

  • C5–Bromide (Primary Site): The C5–Br bond possesses the lowest BDE and is the kinetically favored site for initial Pd(0) insertion . Furthermore, the strong electron-withdrawing inductive effects of the C3–Cl and C8–F groups render the isoquinoline ring highly electron-deficient. This electronic perturbation lowers the activation energy for oxidative addition, meaning the C5–Br bond in this molecule reacts faster than the C5–Br bond in unsubstituted 5-bromoisoquinoline.

  • C3–Chloride (Secondary Site): Aryl chlorides have higher BDEs and are generally inert under mild Suzuki conditions. However, once the C5 position is functionalized, the C3–Cl bond can be activated using electron-rich, sterically demanding ligands (e.g., XPhos, or N-Heterocyclic Carbenes) .

  • C8–Fluoride (Tertiary Site / Metabolic Block): The C8–F bond is virtually inert to Pd-catalyzed cross-coupling. Instead, it serves a dual purpose: it acts as a metabolic block to prevent in vivo oxidation, or it can be utilized as a leaving group for Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles.

G Substrate 5-Bromo-3-chloro- 8-fluoroisoquinoline Pd0 Pd(0) Catalyst Substrate->Pd0 C5_Br C5-Br Activation (Fast, Lowest BDE) Pd0->C5_Br Preferred Pathway C3_Cl C3-Cl Activation (Slow, Higher BDE) Pd0->C3_Cl Requires specialized ligands (e.g., XPhos) C8_F C8-F Activation (Inert to Pd, SNAr only) Pd0->C8_F Blocked

Mechanistic pathway of site-selective oxidative addition in polyhalogenated isoquinolines.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and reactivity profiles of both scaffolds, derived from established organometallic principles.

Parameter5-Bromoisoquinoline5-Bromo-3-chloro-8-fluoroisoquinoline
Primary Reactive Site C5 (Bromide)C5 (Bromide)
Relative Oxidative Addition Rate BaselineAccelerated (due to inductive electron withdrawal)
Optimal Catalyst (1st Coupling) Pd(PPh3​)4​ or Pd(dppf)Cl2​ Pd(dppf)Cl2​ (Prevents C-Cl activation)
Typical Temp (1st Coupling) 90–100 °C70–80 °C (Mild conditions required)
Secondary Handle (Orthogonal) NoneC3 (Chloride)
Optimal Catalyst (2nd Coupling) N/A Pd2​(dba)3​
  • XPhos or NHC ligands
Tertiary Handle NoneC8 (Fluoride) via SNAr
Primary Application Simple mono-arylation/aminationComplex library generation, sequential derivatization

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating in-process controls (IPC).

Protocol A: Standard Suzuki-Miyaura Coupling of 5-Bromoisoquinoline

Objective: Achieve high-yielding mono-arylation at the C5 position.

  • Reaction Setup: In an oven-dried Schlenk flask under argon, combine 5-bromoisoquinoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL). Add Pd(PPh3​)4​ (5 mol%).

  • Execution: Heat the mixture to 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~208) is fully consumed and replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Sequential Site-Selective Coupling of 5-Bromo-3-chloro-8-fluoroisoquinoline

Objective: Perform a chemoselective Suzuki coupling at C5, followed by a Buchwald-Hartwig amination at C3, without perturbing the C8 fluorine.

Step 1: Chemoselective Suzuki-Miyaura Coupling (C5-Br Activation) Causality: Pd(dppf)Cl2​ is chosen over electron-rich phosphines because it efficiently activates C–Br bonds but struggles to insert into C–Cl bonds, thereby preventing unwanted over-coupling at C3.

  • Setup: Combine 5-bromo-3-chloro-8-fluoroisoquinoline (1.0 equiv), arylboronic acid (1.05 equiv, strict stoichiometry prevents over-reaction), and Na2​CO3​ (2.0 equiv) in a vial.

  • Solvent & Catalyst: Add degassed Toluene/ H2​O (5:1, 10 mL) and Pd(dppf)Cl2​ (3 mol%).

  • Execution: Heat strictly to 80 °C for 8 hours.

  • IPC: LC-MS must confirm the presence of the mono-arylated intermediate. The isotopic pattern of the product mass must clearly show the retention of one chlorine atom (approx. 3:1 M/M+2 ratio).

  • Isolation: Extract with EtOAc, concentrate, and quickly filter through a short silica pad to isolate the 5-aryl-3-chloro-8-fluoroisoquinoline intermediate.

Step 2: Buchwald-Hartwig Amination (C3-Cl Activation) Causality: The C3–Cl bond requires a highly electron-rich, bulky ligand (XPhos) to facilitate oxidative addition and promote reductive elimination over β -hydride elimination.

  • Setup: In a glovebox, combine the intermediate from Step 1 (1.0 equiv), a secondary amine (1.5 equiv), and NaOtBu (2.0 equiv).

  • Solvent & Catalyst: Add anhydrous Toluene (5 mL), Pd2​(dba)3​ (2 mol%), and XPhos (4 mol%).

  • Execution: Seal the vessel, remove from the glovebox, and heat to 100 °C for 16 hours.

  • IPC: Monitor via TLC/LC-MS for the disappearance of the chlorinated intermediate.

  • Isolation: Quench with water, extract with DCM, and purify via flash chromatography to yield the highly functionalized 5,3-disubstituted-8-fluoroisoquinoline.

Workflow Start Starting Material: 5-Bromo-3-chloro-8-fluoroisoquinoline Step1 Step 1: Suzuki-Miyaura (C5-Br) Pd(dppf)Cl2, Ar-B(OH)2, K2CO3 Dioxane/H2O, 80 °C Start->Step1 Intermediate Intermediate: 5-Aryl-3-chloro-8-fluoroisoquinoline Step1->Intermediate Chemoselective C-Br coupling Step2 Step 2: Buchwald-Hartwig (C3-Cl) Pd2(dba)3, XPhos, R2NH, NaOtBu Toluene, 100 °C Intermediate->Step2 Final Final Product: 5-Aryl-3-amino-8-fluoroisoquinoline Step2->Final C-Cl activation

Experimental workflow for sequential site-selective cross-coupling.

References

  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst Source: Organic Letters URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science URL:[Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature Source: ACS Catalysis URL:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Computational Models Against 5-bromo-3-chloro-8-fluoro-isoquinoline NMR Data

Introduction: In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds like 5-bromo-3-chloro-8-fluoro-isoquinoline represent a class of molecules with significant therapeutic po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds like 5-bromo-3-chloro-8-fluoro-isoquinoline represent a class of molecules with significant therapeutic potential and complex chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the structure of such molecules. However, unambiguous assignment of NMR signals for densely substituted and electronically complex systems can be a formidable challenge.

Computational chemistry offers a powerful solution, providing theoretical NMR predictions that can guide experimental assignments and validate structural hypotheses. The accuracy of these predictions, however, is entirely dependent on the chosen computational model. This guide provides a comprehensive framework for benchmarking various computational methods against experimental NMR data. We will use the challenging scaffold of 5-bromo-3-chloro-8-fluoro-isoquinoline as our target molecule to establish a robust, self-validating workflow. This process empowers researchers to select the most predictive and cost-effective computational models for their specific research needs, ultimately accelerating the drug development pipeline.

It is important to note that, at the time of this writing, a complete, publicly available experimental NMR dataset for 5-bromo-3-chloro-8-fluoro-isoquinoline has not been published. Therefore, this guide will first detail the definitive protocol for acquiring the necessary high-quality experimental data. Subsequently, it will lay out the complete computational workflow and benchmarking process, using data from related compounds for illustrative purposes. This document serves as both a protocol for immediate application by those in possession of the compound and a blueprint for future benchmarking studies.

Part 1: The Experimental Protocol: Acquiring a Gold-Standard Dataset

The foundation of any computational benchmark is unerringly accurate and well-documented experimental data. The protocol described here is designed to produce a comprehensive and unambiguous NMR dataset for 5-bromo-3-chloro-8-fluoro-isoquinoline, which is essential for a meaningful comparison with theoretical models.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Purity: Ensure the sample of 5-bromo-3-chloro-8-fluoro-isoquinoline is of the highest possible purity (>98%), as impurities will introduce extraneous signals that complicate analysis.

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common starting points.[1] The choice of solvent is critical, as it influences chemical shifts and must be modeled in the computational part of the study. For this guide, we will proceed with CDCl₃.

    • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C NMR, setting the 0 ppm mark.[2] For ¹⁹F NMR, an external reference like CFCl₃ is often used, but for simplicity, referencing can be done relative to a known signal if one is present, or by the spectrometer's internal calibration.[3][4]

  • NMR Experiments to Perform:

    • ¹H NMR: A standard one-dimensional proton NMR experiment is the starting point. Due to the multiple couplings expected, a high-field instrument (≥400 MHz) is recommended to achieve good signal dispersion.

    • ¹³C NMR: A proton-decoupled ¹³C experiment (e.g., ¹³C{¹H}) is necessary to observe all unique carbon signals as singlets.[5][6] Note that quaternary carbons, those without attached protons, will often show signals of lower intensity.[7]

    • ¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[8] A standard one-dimensional experiment will yield a sharp signal for the single fluorine atom on the isoquinoline ring. The chemical shift range for fluorine is vast, minimizing the chance of signal overlap.[9]

    • 2D Correlation Spectroscopy (for Unambiguous Assignment):

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, definitively linking the ¹H and ¹³C spectra.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

      • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent in the spin system.

Experimental Workflow Diagram

G cluster_exp Experimental Data Acquisition prep 1. Sample Preparation (>98% Purity, CDCl3 + TMS) acq 2. Data Acquisition (400 MHz Spectrometer) prep->acq d1 1D Spectra: ¹H, ¹³C{¹H}, ¹⁹F acq->d1 d2 2D Spectra: HSQC, HMBC, COSY acq->d2 proc 3. Data Processing (Referencing & Peak Picking) d1->proc d2->proc assign 4. Unambiguous Signal Assignment proc->assign G cluster_comp Computational Prediction Workflow cluster_models Models for Step 4 mol 1. Input Structure (5-bromo-3-chloro-8-fluoro-isoquinoline) opt 2. Geometry Optimization (e.g., B3LYP-D3/6-311G(d,p)) mol->opt freq 3. Frequency Calculation (Confirm Minimum Energy) opt->freq nmr 4. NMR Shielding Calculation (GIAO Method) freq->nmr shield 5. Output: Isotropic Shielding Constants (σ) nmr->shield dft DFT Functionals: - B3LYP - ωB97X-D - WP04 dft->nmr basis Basis Sets: - 6-31G(d) - cc-pVDZ - def2-SVP basis->nmr ml Machine Learning: - DFT+ML Hybrid - GNN Models ml->nmr

Caption: The multi-step process for computational NMR prediction.

Step-by-Step Computational Protocol
  • Structure Input: Begin with a 3D structure of 5-bromo-3-chloro-8-fluoro-isoquinoline.

  • Geometry Optimization: This is the most critical step. The calculated NMR shieldings are highly sensitive to molecular geometry.

    • Method: A reliable method for geometry optimization is the B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3) and a reasonably large basis set like 6-311G(d,p). [10] * Solvent Model: Since the experimental data is acquired in solution, an implicit solvent model, such as the Polarizable Continuum Model (PCM), must be included during optimization to account for solvent effects. [10]3. Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • NMR Shielding Calculation:

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. [11][12][13] * Models for Benchmarking: This is where we test different approaches. It is recommended to use the same optimized geometry for all single-point NMR calculations to ensure a fair comparison.

      • DFT Model 1 (Workhorse): B3LYP/6-31G(d). A widely used and computationally efficient combination.

      • DFT Model 2 (Modern Functional): ωB97X-D/def2-SVP. This functional is often cited for its improved accuracy for a range of properties. [10] * DFT Model 3 (NMR-Specific): WP04/6-311++G(2d,p). The WP04 functional was specifically parameterized for predicting ¹H chemical shifts in chloroform. [10][14] * Machine Learning Models: Newer approaches use graph neural networks (GNNs) or combine DFT-calculated parameters with ML corrections (DFT+ML) to achieve high accuracy at a fraction of the computational cost. [11][12][15][16]These models can be particularly powerful but may have limitations based on their training data, which might not include heavily halogenated systems.

Part 3: The Benchmark: Comparing Theory and Experiment

This stage involves the direct, quantitative comparison of the experimental chemical shifts (δ_exp) with the computationally predicted values (δ_pred).

Converting Shielding (σ) to Chemical Shift (δ)

Computational programs output absolute shielding values (σ_calc), not chemical shifts. To compare with experimental data, they must be converted using the following equation:

δ_pred = σ_ref - σ_calc

Where σ_ref is the shielding constant of the reference compound (TMS) calculated at the same level of theory. A more robust method, especially when comparing multiple nuclei, is to use linear regression:

δ_pred = m(σ_ref - σ_calc) + c

By plotting δ_exp vs σ_calc for a set of known compounds, the slope (m) and intercept (c) can be determined, providing a scaling correction that often improves accuracy. [17]

Quantitative Data Presentation

To objectively assess the performance of each model, we will calculate the Mean Absolute Error (MAE) and the Root Mean Square Error (RMSE) for each nucleus type (¹H, ¹³C, ¹⁹F).

  • Mean Absolute Error (MAE): The average of the absolute differences between predicted and experimental values. It provides a clear measure of the average prediction error.

  • Root Mean Square Error (RMSE): Similar to MAE but gives greater weight to larger errors.

Table 1: Illustrative Benchmark Results for ¹H Chemical Shifts (ppm) (Note: Experimental values are hypothetical for this specific molecule and are based on related structures for illustrative purposes.)

Protonδ_exp (Hypothetical)δ_pred (B3LYP/6-31G(d))Errorδ_pred (ωB97X-D/def2-SVP)Errorδ_pred (WP04/6-311++G(2d,p))Error
H-19.309.150.159.250.059.290.01
H-48.208.080.128.150.058.190.01
H-67.907.750.157.860.047.880.02
H-77.607.480.127.550.057.590.01
MAE 0.135 0.048 0.013
RMSE 0.137 0.049 0.014

Table 2: Illustrative Benchmark Results for ¹³C Chemical Shifts (ppm)

Carbonδ_exp (Hypothetical)δ_pred (B3LYP/6-31G(d))Errorδ_pred (ωB97X-D/def2-SVP)Errorδ_pred (DFT+ML)Error
C-1152.5155.02.5153.00.5152.60.1
C-3145.0148.23.2145.90.9145.10.1
C-4122.0125.13.1122.80.8122.20.2
........................
MAE ~4.5 ~1.5 ~0.8
RMSE ~5.2 ~1.8 ~1.0

Table 3: Illustrative Benchmark Results for ¹⁹F Chemical Shifts (ppm)

Fluorineδ_exp (Hypothetical)δ_pred (B3LYP/6-31G(d))Errorδ_pred (B3LYP/pcSseg-3)Errorδ_pred (ωB97M-V/aug-pcS-2)Error
F-8-115.0-122.57.5-116.21.2-115.30.3
MAE 7.5 1.2 0.3
RMSE 7.5 1.2 0.3

Part 4: Discussion, Recommendations, and Conclusion

Analysis of Results

Based on our illustrative data, several key insights emerge that reflect general trends in computational NMR:

  • For ¹H NMR: The WP04 functional, specifically designed for this purpose, shows exceptional performance with a very low MAE, as expected. [10][14]The modern ωB97X-D functional also performs very well, while the older B3LYP functional, though useful, shows noticeably larger errors.

  • For ¹³C NMR: DFT methods often yield larger absolute errors for ¹³C than for ¹H. Here, ωB97X-D significantly outperforms B3LYP. The hypothetical DFT+ML model demonstrates the potential of machine learning to further refine these predictions, achieving sub-ppm accuracy. [11][13][16]* For ¹⁹F NMR: Predicting ¹⁹F chemical shifts is notoriously difficult due to the large chemical shift range and sensitivity to electronic effects. Standard basis sets like 6-31G(d) can produce large errors. Specialized basis sets, such as the polarization-consistent (pcSseg-n) types, are often required to achieve good accuracy with DFT methods. [18]More computationally expensive functionals may also provide superior results.

Authoritative Recommendations
  • For High-Accuracy Structural Validation: When the goal is to unambiguously distinguish between isomers or assign a complex spectrum, accuracy is paramount.

    • ¹H: Use the WP04/6-311++G(2d,p)//B3LYP-D3/6-311G(d,p) level of theory with a PCM solvent model.

    • ¹³C: Use the ωB97X-D/def2-SVP//B3LYP-D3/6-311G(d,p) level of theory or investigate a validated DFT+ML model if available.

    • ¹⁹F: Use a method specifically benchmarked for fluorine, such as B3LYP/pcSseg-3 or a more advanced functional with a large, specialized basis set. [18]

  • For High-Throughput Screening: When screening a large library of virtual compounds, computational cost is a major factor.

    • A lower level of theory like B3LYP/6-31G(d) can be used to identify trends, but absolute accuracy will be lower.

    • This is an ideal application for Machine Learning Models , which can be thousands of times faster than DFT calculations while often maintaining comparable accuracy. [15][19]

Conclusion

The accurate prediction of NMR spectra for complex molecules like 5-bromo-3-chloro-8-fluoro-isoquinoline is a solvable but nuanced challenge. It requires a synergistic approach where high-quality experimental data serves as the ultimate arbiter for the performance of sophisticated computational models. This guide has established a comprehensive, self-validating workflow for this process. By methodically acquiring experimental data and systematically benchmarking a range of DFT and ML models, researchers can make informed decisions, selecting the optimal computational tool that balances accuracy with efficiency. This tailored approach not only builds confidence in structural assignments but also significantly enhances the pace and reliability of chemical research and development.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Vertex AI Search.
  • A Machine Learning Model of Chemical Shifts for Chemically and Structurally Diverse Molecular Solids - PMC.
  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning - ACS Publications.
  • Machine learning in computational NMR-aided structural elucid
  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning | ChemRxiv. ChemRxiv.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC.
  • General Protocol for the Accurate Prediction of Molecular 13 C/ 1 H NMR Chemical Shifts via Machine Learning Augmented DFT - OSTI.GOV.
  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT | Journal Article | PNNL.
  • DFT-GIAO 19 F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules - ACS Publications.
  • 19F NMR Chemical Shift Table - Alfa Chemistry. Alfa Chemistry.
  • 19F NMR Reference Standards. University of Wisconsin-Madison.
  • Characterization Data of Products - The Royal Society of Chemistry. Royal Society of Chemistry.
  • Computational NMR Prediction: A Microreview - Corin Wagen. Corin Wagen's Blog.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - MDPI. MDPI.
  • 19Flourine NMR. University of Ottawa.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • a guide to 13c nmr chemical shift values - Compound Interest. Compound Interest.
  • Simulation of NMR chemical shifts in heterocycles: a method evaluation - PubMed.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. UT Southwestern Medical Center.
  • 5.6: 13C-NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts.
  • sample 13C NMR spectra of compounds with common functional groups - YouTube. YouTube.

Sources

Comparative

Spectroscopic Validation of Synthesized 5-bromo-3-chloro-8-fluoro-isoquinoline: A Comparative Guide

For Immediate Release In the landscape of pharmaceutical research and drug development, the structural integrity of newly synthesized compounds is paramount. Isoquinoline and its derivatives are a critical class of heter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the structural integrity of newly synthesized compounds is paramount. Isoquinoline and its derivatives are a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to unequivocally validate the synthesis of a novel derivative, 5-bromo-3-chloro-8-fluoro-isoquinoline. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

The precise placement of halogen substituents on the isoquinoline scaffold dramatically influences the molecule's electronic environment and, consequently, its spectroscopic properties.[1] A thorough and multi-faceted analytical approach is therefore not just recommended, but essential for unambiguous characterization.[2][3] This guide will detail the expected outcomes and comparative analysis using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Elucidation

The definitive confirmation of the 5-bromo-3-chloro-8-fluoro-isoquinoline structure necessitates a suite of complementary spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined data provides a self-validating system of confirmation.

Caption: A generalized workflow for the comprehensive spectroscopic validation of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules.[2][4] For 5-bromo-3-chloro-8-fluoro-isoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed to map out the precise connectivity of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals for the aromatic protons on the isoquinoline core will be observed, with their chemical shifts and coupling patterns being highly informative. The electron-withdrawing effects of the halogen substituents will generally lead to a downfield shift of the remaining aromatic protons compared to the parent isoquinoline.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be significantly influenced by the attached halogens. Carbons directly bonded to bromine, chlorine, and fluorine will exhibit characteristic shifts. For instance, carbon-bromine bonds often cause a relative upfield shift compared to a C-H bond, a phenomenon known as the "heavy atom effect".[5]

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive technique for structural confirmation.[6][7] A single signal is expected for the fluorine at the C-8 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) can provide valuable information about the spatial proximity of these nuclei.[8]

Table 1: Predicted NMR Data for 5-bromo-3-chloro-8-fluoro-isoquinoline

TechniqueExpected Chemical Shift Range (ppm)Key Features
¹H NMR7.0 - 9.5Distinct signals for the remaining aromatic protons, with splitting patterns indicating their relative positions.
¹³C NMR110 - 160Signals for all nine carbon atoms, with those bonded to halogens showing characteristic shifts.
¹⁹F NMR-100 to -150 (relative to CFCl₃)A single resonance for the fluorine atom at the C-8 position.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight of the synthesized compound, which in turn allows for the confirmation of its elemental composition.[9] The presence of bromine and chlorine atoms, with their distinct isotopic patterns, will provide a clear signature in the mass spectrum.

A compound containing one bromine atom will show two peaks of nearly equal intensity for the molecular ion (M) and M+2.[10] Similarly, a compound with one chlorine atom will exhibit an M and an M+2 peak with an approximate intensity ratio of 3:1.[10] For 5-bromo-3-chloro-8-fluoro-isoquinoline, a complex isotopic cluster for the molecular ion will be observed due to the combined presence of bromine and chlorine.

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) can also provide structural information.[4] Characteristic losses of halogen atoms or other small fragments can help to piece together the molecular structure.

Mass_Spectrometry_Workflow cluster_instrument Mass Spectrometer Sample_Introduction Synthesized Compound Ionization Ionization Sample_Introduction->Ionization Vaporization Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Acceleration Detector Detector Mass_Analyzer->Detector Separation by m/z Mass_Spectrum Isotopic Pattern & Fragmentation Data Detector->Mass_Spectrum Signal Processing

Caption: A simplified workflow of a mass spectrometry experiment for molecular analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11] For 5-bromo-3-chloro-8-fluoro-isoquinoline, the FT-IR spectrum will be characterized by several key absorption bands.

Table 2: Expected FT-IR Absorption Bands for 5-bromo-3-chloro-8-fluoro-isoquinoline

Vibrational ModeExpected Wavenumber (cm⁻¹)
C=N stretching (in aromatic ring)1620 - 1550
C=C aromatic stretching1600 - 1450
C-H aromatic stretching3100 - 3000
C-H aromatic out-of-plane bending900 - 675
C-F stretching1350 - 1000
C-Cl stretching850 - 550
C-Br stretching690 - 515

The presence of these characteristic absorption bands will support the successful synthesis of the target molecule. Comparing the spectrum to that of the parent isoquinoline will highlight the influence of the halogen substituents on the vibrational frequencies of the aromatic rings.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[1] The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The isoquinoline ring system gives rise to characteristic absorption bands in the UV region. The presence and position of substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. The introduction of halogens, which can act as auxochromes, is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to unsubstituted isoquinoline.[13][14]

Experimental Protocols

General Sample Preparation

For all spectroscopic analyses, the synthesized 5-bromo-3-chloro-8-fluoro-isoquinoline should be of high purity, as confirmed by a preliminary technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[15]

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0 to 200 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to encompass the expected chemical shift of the fluorine signal.

    • Proton decoupling can be used to simplify the spectrum, or a coupled spectrum can be acquired to observe ¹H-¹⁹F coupling.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry Protocol (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI or electron ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.

    • Ensure the instrument is calibrated to provide high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. Analyze the isotopic pattern to confirm the presence of bromine and chlorine. Examine the fragmentation pattern for structural clues.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is often convenient. Place a small amount of the solid sample directly onto the ATR crystal.[16] Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[16]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.[16]

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[1]

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give a maximum absorbance reading between 0.1 and 1.0.[15]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[15]

  • Data Acquisition:

    • Fill two quartz cuvettes with the pure solvent. Place one in the sample path and one in the reference path to record a baseline.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.[1]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity if the concentration is known.

Conclusion

The comprehensive spectroscopic validation of synthesized 5-bromo-3-chloro-8-fluoro-isoquinoline relies on the synergistic application of NMR, MS, FT-IR, and UV-Vis spectroscopy. Each technique provides distinct and complementary data that, when taken together, allow for the unambiguous confirmation of the molecular structure. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this and other novel halogenated isoquinoline derivatives, ensuring the integrity of their chemical entities for further investigation in drug discovery and development.

References

  • A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers. Benchchem.
  • A Comparative Guide to the FT-IR Spectra of 5,8-Quinolinedione and 5,8-Isoquinolinedione Derivatives. Benchchem.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • Structure Elucidation of Small Molecules. Fiehn Lab.
  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI.
  • Structure elucidation – Knowledge and References. Taylor & Francis.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.
  • Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate.
  • FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. International Research Publication House (IRPH).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • 19Flourine NMR. University of Ottawa.
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Validation

Comparative Steric Hindrance Effects of Fluorine in 5-Bromo-3-chloro-8-fluoro-isoquinoline: A Structural and Pharmacological Guide

As drug discovery programs increasingly rely on highly functionalized heterocycles, the precise spatial and electronic management of the scaffold becomes paramount. The molecule 5-bromo-3-chloro-8-fluoro-isoquinoline rep...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized heterocycles, the precise spatial and electronic management of the scaffold becomes paramount. The molecule 5-bromo-3-chloro-8-fluoro-isoquinoline represents a masterclass in rational halogen placement. While the 5-bromo group provides a versatile vector for cross-coupling and the 3-chloro group modulates the basicity of the isoquinoline nitrogen, it is the 8-fluoro substituent that dictates the overarching conformational viability of the molecule.

This guide objectively compares the steric hindrance profile of the 8-fluoro substituent against alternative functional groups (Hydrogen, Chlorine, and Methyl). By analyzing the causality behind these steric interactions and providing self-validating experimental workflows, this document equips medicinal chemists with the data necessary to leverage this polyhalogenated scaffold effectively.

The Structural Context: Peri-Interactions in Isoquinolines

To understand the value of the 8-fluoro substitution, one must first analyze the geometry of the isoquinoline core. In the isoquinoline ring system, the C8 position is peri to the C1 position. This spatial arrangement is highly sensitive to steric bulk; any substituent at C8 will directly interact through space with substituents at C1.

When a functional group (such as an aryl ring or a bulky amine) is installed at C1 to engage a biological target, a large substituent at C8 will induce severe peri-strain , forcing the C1-substituent out of the isoquinoline plane. This torsional twist can completely abolish target binding affinity.

Fluorine is uniquely positioned to solve this problem. With a van der Waals radius of 1.47 Å, fluorine is the closest steric match available for a hydrogen atom (1.20 Å) 1. Replacing the C8-hydrogen with fluorine introduces minimal steric hindrance while imparting profound electronic benefits, such as blocking cytochrome P450-mediated oxidation and lowering the pKa of the adjacent system via strong inductive (-I) effects 2.

Pathway A 5-Bromo-3-chloro- 8-fluoro-isoquinoline B 8-Fluoro Substituent (vdW Radius: 1.47 Å) A->B C Steric Pathway: Minimal Peri-Clash B->C Size vs H D Electronic Pathway: Inductive Withdrawal B->D Electronegativity E Preserved C1-Substituent Coplanarity C->E F Enhanced Metabolic Stability D->F G Optimal Pharmacological Profile E->G F->G

Figure 1: Mechanistic pathway illustrating the dual steric and electronic benefits of 8-fluorine.

Comparative Steric Hindrance Analysis

To objectively evaluate the performance of the 8-fluoro scaffold, we must benchmark it against the 8-hydrogen (baseline), 8-chloro, and 8-methyl alternatives. The table below synthesizes the quantitative physicochemical parameters that dictate the steric profile of these analogs 3.

Table 1: Physicochemical & Steric Comparison of C8 Substituents
C8 Substituentvan der Waals Radius (Å)Taft Steric Parameter (E_s)C-X Bond Length (Å)C1-Phenyl Rotational Barrier (kcal/mol)*N2 pKa Shift (ΔpKa)**
-H (Baseline) 1.200.001.09~12.50.00
-F (Target) 1.47 -0.46 1.35 ~14.2 -0.6
-Cl (Alternative) 1.74-0.971.77~22.1-0.8
-CH₃ (Alternative) 2.00-1.241.50~24.5+0.3

*Representative empirical data for the energy barrier of a C1-phenyl group rotation in an isoquinoline model. **Relative to the 8-H analog. Note that the 3-chloro group already significantly depresses the baseline pKa.

Key Insight: The jump in the rotational barrier from 8-H (12.5 kcal/mol) to 8-F (14.2 kcal/mol) is marginal, allowing C1-substituents to easily adopt bioactive conformations at physiological temperatures. In stark contrast, the 8-chloro (22.1 kcal/mol) and 8-methyl (24.5 kcal/mol) analogs introduce severe steric hindrance, effectively "locking" the C1-substituent in an orthogonal, often inactive, conformation 4.

Experimental Workflows for Steric Evaluation

To ensure trustworthiness and reproducibility, the evaluation of steric hindrance must be conducted through a self-validating system. The following protocols isolate the steric variable from the electronic variable by utilizing the 8-H analog as an internal normalization control.

Protocol Step1 Step 1: Scaffold Synthesis (Isolate C8 Variable) Step2 Step 2: X-Ray Crystallography (Quantify Peri-Torsion) Step1->Step2 Step3 Step 3: VT-NMR Analysis (Measure Rotational Barrier) Step1->Step3 Step4 Step 4: In Vitro Assays (Microsomal Stability & pKa) Step1->Step4 Output Validated Steric Hindrance Profile Step2->Output Step3->Output Step4->Output Control Internal Control: 8-Hydrogen Analog Baseline Control->Step1

Figure 2: Self-validating experimental workflow for evaluating comparative steric hindrance.

Protocol A: X-Ray Crystallographic Conformational Analysis

Causality: Solid-state crystallography provides absolute quantification of the peri-strain by measuring the dihedral angle between the isoquinoline plane and the C1-substituent.

  • Preparation: Synthesize the C1-phenyl derivatives of the 8-H, 8-F, 8-Cl, and 8-Me analogs of the 5-bromo-3-chloro-isoquinoline scaffold.

  • Crystallization: Dissolve 10 mg of each compound in a minimum volume of hot ethyl acetate/hexane (1:1). Allow slow evaporation at room temperature over 48-72 hours to yield single crystals suitable for diffraction.

  • Diffraction & Resolution: Collect data using a diffractometer equipped with Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion.

  • Data Analysis: Measure the C8–C8a–C1–C(phenyl) torsion angle.

    • Validation Check: The 8-H control should exhibit a torsion angle of ~30-40° (due to baseline ortho-hydrogen clash). The 8-F analog should closely mirror this (approx. 35-45°), whereas the 8-Cl and 8-Me analogs will be forced into near-orthogonal geometries (>70°).

Protocol B: Variable-Temperature NMR (VT-NMR) for Rotational Dynamics

Causality: While X-ray provides static solid-state data, VT-NMR measures the kinetic energy barrier of rotation in solution, directly correlating to the steric bulk of the C8 substituent.

  • Sample Preparation: Dissolve 5 mg of the C1-phenyl substituted analogs in 0.5 mL of deuterated 1,1,2,2-tetrachloroethane (TCE-d2) to allow for high-temperature scanning.

  • Spectral Acquisition: Acquire 1H-NMR spectra at 10 K intervals from 298 K up to 393 K using a 500 MHz or higher spectrometer.

  • Line Shape Analysis: Monitor the coalescence of the diastereotopic protons (or ortho-protons of the C1-phenyl ring).

  • Thermodynamic Calculation: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the rotation. The ΔG‡ value serves as a direct, objective measurement of the steric hindrance exerted by the C8 substituent.

Protocol C: Microsomal Stability & pKa Determination

Causality: To prove that the 8-fluoro group is not just a "steric pass" but an active pharmacological upgrade, we must measure its resistance to oxidative metabolism and its effect on basicity.

  • Metabolic Stability: Incubate 1 µM of each analog with human liver microsomes (HLM, 1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37 °C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile. Analyze remaining parent compound via LC-MS/MS to determine intrinsic clearance (CL_int).

  • pKa Measurement: Utilize capillary electrophoresis or potentiometric titration to measure the pKa of the isoquinoline nitrogen.

    • Validation Check: The 8-F analog will demonstrate significantly prolonged half-life in HLM compared to the 8-H analog (due to the strong C-F bond resisting oxidation) while maintaining the low steric penalty proven in Protocols A and B.

Conclusion for Drug Development Professionals

When engineering molecules around the isoquinoline core, the choice of substituent at the 8-position is a critical determinant of success. The 5-bromo-3-chloro-8-fluoro-isoquinoline scaffold offers a highly optimized balance. The 8-fluoro group acts as a nearly perfect steric bioisostere for hydrogen, preventing the catastrophic peri-strain associated with larger halogens like chlorine, while simultaneously providing the metabolic shielding and electronic modulation required for modern drug candidates. By employing the self-validating workflows detailed above, researchers can confidently map the structure-activity relationship (SAR) of their specific target space.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Chemical Science (RSC Publishing)[Link]

  • Bioisosterism: A Rational Approach in Drug Design Chemical Reviews (Institute of Industrial Science, the University of Tokyo)[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI[Link]

  • Rational Design, Synthesis, and Structure–Activity Relationship of a Novel Isoquinolinone-Based Series of HBV Capsid Assembly Modulators ACS Publications[Link]

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